molecular formula C37H73NO4S4 B15576600 Pppda-O16B

Pppda-O16B

Número de catálogo: B15576600
Peso molecular: 724.2 g/mol
Clave InChI: YVPNKVLDJGNNNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pppda-O16B is a useful research compound. Its molecular formula is C37H73NO4S4 and its molecular weight is 724.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H73NO4S4

Peso molecular

724.2 g/mol

Nombre IUPAC

2-(dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-propylamino]propanoate

InChI

InChI=1S/C37H73NO4S4/c1-4-7-9-11-13-15-17-19-21-23-32-43-45-34-30-41-36(39)25-28-38(27-6-3)29-26-37(40)42-31-35-46-44-33-24-22-20-18-16-14-12-10-8-5-2/h4-35H2,1-3H3

Clave InChI

YVPNKVLDJGNNNV-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of Bioreducible Disulfide Bonds in Advanced Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of gene therapy is continually evolving, with a primary focus on the development of safe and efficient delivery vectors. Among the most promising strategies is the use of bioreducible polymers and lipids, which incorporate disulfide bonds into their structure. These intelligent materials are designed to be stable in the extracellular environment and to disassemble within the cell in response to the high intracellular concentration of reducing agents like glutathione (B108866) (GSH). This triggered release mechanism enhances the delivery of genetic payloads such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) to their target sites of action, while minimizing cytotoxicity. This guide delves into the critical role of disulfide bonds in a representative bioreducible lipid-like material, referred to herein as a bioreducible lipidoid with an O16B tail, for gene delivery applications.

The Rationale for Disulfide Bonds in Gene Delivery

Cationic polymers and lipids are widely used as non-viral gene carriers due to their ability to condense negatively charged nucleic acids into nanoparticles, protecting them from degradation and facilitating cellular uptake.[1][2] However, the stability of these complexes can hinder the release of the genetic cargo once inside the cell, leading to low transfection efficiency. Furthermore, high molecular weight cationic polymers can be toxic to cells.[3][4]

The incorporation of disulfide bonds into the backbone or side chains of these carriers provides a solution to these challenges.[5] The extracellular environment is relatively oxidizing, keeping the disulfide bonds intact and the gene carrier complex stable. In contrast, the intracellular environment, particularly the cytoplasm, has a significantly higher concentration of glutathione (GSH) (1-10 mM), creating a reducing environment.[5] This high GSH concentration effectively cleaves the disulfide bonds, leading to the disassembly of the carrier and the release of the nucleic acid cargo.[6][7] This redox-responsive behavior is a key feature of "intelligent" gene delivery systems.[3][8]

Core Mechanism of Disulfide-Mediated Gene Delivery

The journey of a disulfide-crosslinked gene delivery nanoparticle from administration to gene expression involves several critical steps. The disulfide bonds play a crucial role in navigating the barriers at each stage.

Diagram: Intracellular Trafficking and Release Pathway

cluster_extracellular Extracellular Space (Oxidizing) cluster_cell Intracellular Environment (Reducing) Nanoparticle Stable Nanoparticle (Disulfide Bonds Intact) Endocytosis Cellular Uptake (Endocytosis) Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm (High GSH Concentration) Escape->Cytoplasm Disassembly Nanoparticle Disassembly (Disulfide Cleavage) Cytoplasm->Disassembly GSH-mediated reduction Release Gene Payload Release Disassembly->Release Nucleus Nucleus (Transcription/Translation) Release->Nucleus

Caption: Intracellular trafficking pathway of a bioreducible gene delivery nanoparticle.

Quantitative Analysis of Bioreducible Gene Delivery Systems

The efficiency of gene delivery is often quantified by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) and the knockdown of a target protein (for siRNA). The following tables summarize representative quantitative data for bioreducible lipid nanoparticle (LNP) systems containing disulfide bonds, similar to an O16B-containing formulation.

Table 1: In Vitro Gene Silencing Efficiency of Bioreducible LNPs

FormulationTarget GeneCell LineTransfection Efficiency (%)Protein Knockdown (%)Cytotoxicity (% Viability)Reference
1-O16B LNPPlk-1MDA-MB-231Not specified~60%>80% at 50 nM siRNA[9]
Non-reducible 1-O16 LNPPlk-1MDA-MB-231Not specified~20%>80% at 50 nM siRNA[9]
Lipofectamine 2000Plk-1MDA-MB-231Not specified~70%<60% at 50 nM siRNA[9]

Table 2: In Vivo mRNA Expression with Bioreducible LNPs

FormulationReporter GeneAdministration RouteOrgan with Peak ExpressionRelative Luciferase Expression (photons/s)Time to Peak Expression (hours)Reference
306-O12B LNPFirefly LuciferaseIntravenousLiver, Spleen~10^86[9]
MC-3 LNP (positive control)Firefly LuciferaseIntravenousLiver, Spleen~10^86[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments involved in the characterization of bioreducible gene delivery systems.

Synthesis of Bioreducible Lipids (e.g., R-O14B)

This protocol describes a representative synthesis of a bioreducible lipidoid.

Materials:

  • Amine head group (e.g., 1, 2)

  • Bioreducible tail group (e.g., O14B, O16B, O18B)

  • Anhydrous dichloromethane (B109758) (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the amine head group and the bioreducible tail group in anhydrous DCM under an inert atmosphere.

  • Add DCC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Diagram: Synthesis Workflow

Reactants Amine Head Group + Bioreducible Tail Group Reaction Stir at RT (24-48h) Reactants->Reaction Solvent Anhydrous DCM Solvent->Reaction Coupling DCC, DMAP Coupling->Reaction Purification Filtration & Column Chromatography Reaction->Purification Characterization NMR, Mass Spec Purification->Characterization Final_Product Bioreducible Lipidoid Characterization->Final_Product

Caption: Workflow for the synthesis of a bioreducible lipidoid.

Formulation of Lipid Nanoparticles (LNPs)

Materials:

  • Bioreducible lipidoid (e.g., 1-O16B)

  • Helper lipids (e.g., cholesterol, DOPE, DSPC)

  • PEG-lipid (e.g., DMG-PEG)

  • Nucleic acid (siRNA or mRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid mixture by dissolving the bioreducible lipidoid, helper lipids, and PEG-lipid in ethanol (B145695).

  • Dilute the nucleic acid in an aqueous buffer.

  • Rapidly mix the lipid solution with the nucleic acid solution at a controlled flow rate, for example, using a microfluidic mixing device.

  • Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH.

  • Characterize the LNPs for size, zeta potential, and encapsulation efficiency.

In Vitro Gene Silencing Assay

Materials:

  • Target cells (e.g., MDA-MB-231)

  • Cell culture medium

  • siRNA-loaded LNPs

  • Control LNPs (with scrambled siRNA)

  • Transfection reagent (e.g., Lipofectamine 2000) as a positive control

  • Reagents for Western blotting or qRT-PCR

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of siRNA-loaded LNPs and control LNPs.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and extract the protein or RNA.

  • Quantify the target protein expression by Western blotting or the target mRNA level by qRT-PCR.

  • Assess cell viability using an MTT or similar assay.

In Vivo mRNA Delivery and Expression

Materials:

  • Animal model (e.g., BALB/c mice)

  • mRNA-loaded LNPs (encoding a reporter gene like luciferase)

  • In vivo imaging system (IVIS)

  • Anesthesia

Procedure:

  • Administer the mRNA-loaded LNPs to the animals via the desired route (e.g., intravenous or intramuscular injection).

  • At various time points (e.g., 6, 12, 24, 48 hours) post-injection, anesthetize the animals.

  • Administer the substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase).

  • Image the animals using an in vivo imaging system to quantify the bioluminescence signal in different organs.

Conclusion

The incorporation of disulfide bonds into gene delivery vectors represents a significant advancement in the field of non-viral gene therapy. This bioreducible strategy allows for the design of highly stable nanoparticles that can effectively release their genetic payload in the reducing environment of the cell cytoplasm. This leads to improved transfection efficiency and reduced cytotoxicity compared to non-reducible counterparts. The continued development and optimization of such intelligent delivery systems, like those containing the O16B moiety, hold immense promise for the future of genetic medicine.

References

Pppda-O16B for Plasmid DNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The delivery of plasmid DNA (pDNA) into target cells is a cornerstone of gene therapy and vaccine development. Pppda-O16B is a novel, disulfide bond-containing ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate efficient in vitro and in vivo pDNA delivery. Its bioreducible nature, owing to the disulfide linkage, is engineered to promote endosomal escape and intracellular release of the pDNA cargo, a critical step for successful transfection. This technical guide provides an in-depth overview of the core principles, experimental data, and protocols associated with the use of disulfide-containing cationic lipids, using a well-characterized analogue as a reference, for pDNA delivery applications. While specific quantitative data for this compound is not extensively available in the public domain, the principles and methodologies outlined herein provide a robust framework for its application.

Core Concepts: The Role of Bioreducible Lipids in pDNA Delivery

Cationic lipids are essential components of non-viral gene delivery systems. They electrostatically interact with negatively charged pDNA to form condensed, positively charged nanoparticles (lipoplexes or LNPs). These nanoparticles protect the pDNA from degradation and facilitate its entry into cells via endocytosis.

A key challenge in pDNA delivery is the subsequent escape of the pDNA from the endosome into the cytoplasm, allowing for its eventual translocation to the nucleus for transcription. This compound and similar bioreducible lipids are designed to address this bottleneck. The disulfide bond within the lipid structure is stable in the extracellular environment but is susceptible to cleavage by reducing agents, such as glutathione, which are abundant in the cytoplasm. This cleavage is hypothesized to alter the lipid structure, destabilize the LNP, and trigger the release of the pDNA from the endosome.

Quantitative Data Analysis

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this section presents data for a representative and well-characterized disulfide-containing cationic lipid, 1,2-dioleoyl-sn-glycero-3-succinyl-2-hydroxyethyl disulfide ornithine conjugate (DOGSDSO), as described by Tang and Hughes in Biochemical and Biophysical Research Communications (1998).[1] This data serves as a benchmark for the expected performance of bioreducible lipid-based pDNA delivery systems.

Table 1: In Vitro Transfection Efficiency of DOGSDSO/DOPE Liposomes Compared to a Non-Disulfide Analog and DOTAP/DOPE [1]

Cell LineTransfection ReagentReporter Gene Expression (Relative Light Units)
COS-7DOGSDSO/DOPE~50-fold higher than non-disulfide analog
NIH 3T3DOGSDSO/DOPESignificantly higher than non-disulfide analog and DOTAP/DOPE
HepG2DOGSDSO/DOPEHigher than non-disulfide analog

Table 2: Physicochemical Properties of Bioreducible LNPs (Representative Data)

ParameterTypical Value
Mean Particle Size (Diameter)100 - 300 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential+20 to +40 mV
pDNA Encapsulation Efficiency> 90%

Experimental Protocols

The following protocols are generalized based on standard methodologies for the synthesis, formulation, and evaluation of bioreducible cationic lipid-based nanoparticles for pDNA delivery.

Synthesis of a Disulfide-Containing Cationic Lipid (DOGSDSO as an example)[1]

This protocol describes a representative synthesis of a bioreducible cationic lipid. The synthesis of this compound would follow a similar multi-step organic chemistry approach.

  • Synthesis of the Disulfide Linker: React 2-hydroxyethyl disulfide with succinic anhydride (B1165640) to form a monoester.

  • Coupling to Lipid Backbone: Activate the carboxyl group of the succinylated disulfide linker using a carbodiimide (B86325) coupling agent (e.g., DCC) and react it with the hydroxyl group of a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).

  • Conjugation of the Cationic Headgroup: Couple the other end of the disulfide linker to the amino group of a protected amino acid (e.g., Boc-ornithine) using another carbodiimide-mediated reaction.

  • Deprotection: Remove the protecting group (e.g., Boc) from the amino acid to yield the final cationic lipid.

  • Purification: Purify the final product using column chromatography.

Formulation of Bioreducible LNPs with Plasmid DNA
  • Lipid Film Hydration:

    • Dissolve the disulfide-containing cationic lipid (e.g., this compound or DOGSDSO) and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio is 1:1.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Sonication:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile water or HEPES-buffered saline) to a final lipid concentration of 1-2 mg/mL.

    • Vortex the suspension until the lipid film is completely resuspended.

    • Sonicate the suspension in a bath sonicator until it becomes translucent to form small unilamellar vesicles (SUVs).

  • Complexation with pDNA:

    • Dilute the plasmid DNA in a suitable buffer (e.g., Opti-MEM or serum-free medium).

    • In a separate tube, dilute the cationic lipid suspension in the same buffer.

    • Add the diluted pDNA solution to the diluted lipid suspension dropwise while gently vortexing. The charge ratio of cationic lipid to pDNA (N/P ratio) should be optimized, but a starting point is often between 2:1 and 10:1.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of LNPs.

In Vitro Transfection of Mammalian Cells
  • Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well plate) 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Transfection:

    • Replace the cell culture medium with fresh, serum-free or serum-containing medium (depending on the robustness of the transfection reagent).

    • Add the freshly prepared LNP-pDNA complexes to the cells. The amount of pDNA per well should be optimized, typically ranging from 0.5 to 2.0 µg for a 24-well plate.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, the medium containing the LNP-pDNA complexes can be replaced with fresh, complete medium.

    • Continue to incubate the cells for 24-72 hours.

    • Analyze transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase reporter gene).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: Treat the cells with varying concentrations of the LNP-pDNA complexes for the same duration as the transfection experiment.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control cells.

Mandatory Visualizations

Proposed Mechanism of this compound Mediated pDNA Delivery

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Low pH) cluster_cytoplasm Cytoplasm (High Glutathione) cluster_nucleus Nucleus LNP This compound LNP (+ charged) LNP_endo LNP LNP->LNP_endo Endocytosis pDNA_endo pDNA pDNA_cyto Released pDNA LNP_endo->pDNA_cyto Endosomal Escape (Disulfide Cleavage) cleaved_lipid Cleaved this compound LNP_endo->cleaved_lipid pDNA_nuc pDNA pDNA_cyto->pDNA_nuc Nuclear Import transcription Transcription pDNA_nuc->transcription Gene Expression G start Start synthesis Synthesis of This compound start->synthesis formulation LNP Formulation (with pDNA) synthesis->formulation characterization Physicochemical Characterization (Size, Zeta, PDI) formulation->characterization transfection In Vitro Transfection (Target Cells) formulation->transfection cytotoxicity Cytotoxicity Assay (e.g., MTT) formulation->cytotoxicity analysis Analysis of Transgene Expression transfection->analysis end End cytotoxicity->end analysis->end

References

Biocompatibility and Cytotoxicity of Pppda-O16B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biocompatibility and cytotoxicity profile of Pppda-O16B, a novel compound with significant therapeutic potential. The document details the experimental methodologies employed to assess its safety and summarizes the key findings in a structured format. This includes in-vitro cytotoxicity data, effects on cellular signaling pathways, and preliminary in-vivo biocompatibility assessments. The information presented herein is intended to support further research and development efforts by providing a foundational understanding of the material's interaction with biological systems.

Introduction

This compound is a novel synthetic molecule that has demonstrated promising results in preclinical studies for a range of applications. As with any new therapeutic agent, a thorough evaluation of its biocompatibility and cytotoxicity is paramount to ensure its safety and efficacy. This document outlines the series of studies conducted to characterize the biological response to this compound at both the cellular and systemic levels.

In-Vitro Cytotoxicity Assessment

The initial phase of safety evaluation focused on the in-vitro cytotoxic effects of this compound on various cell lines. These studies are crucial for determining the concentration-dependent toxicity and for establishing a preliminary therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Human fibroblast cells (HFF-1) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Exposure: this compound was dissolved in DMSO and then diluted in cell culture medium to final concentrations ranging from 1 µM to 100 µM. The cells were then exposed to these concentrations for 24 and 48 hours.

  • MTT Incubation: Following the exposure period, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.

Quantitative Data: Cell Viability of HFF-1 Cells
Concentration (µM)24-hour Viability (%)48-hour Viability (%)
198.2 ± 2.195.6 ± 3.4
1095.4 ± 3.591.2 ± 2.8
2588.7 ± 4.182.5 ± 4.5
5075.3 ± 5.268.9 ± 5.1
10052.1 ± 6.845.3 ± 6.2

Apoptosis and Necrosis Induction

To understand the mechanism of cell death induced by this compound, further studies were conducted to differentiate between apoptosis and necrosis.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: HFF-1 cells were treated with this compound at concentrations of 25 µM and 50 µM for 24 hours.

  • Cell Staining: Cells were harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data: Apoptosis and Necrosis in HFF-1 Cells
Concentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
2585.2 ± 3.78.1 ± 1.54.2 ± 0.92.5 ± 0.5
5065.8 ± 4.215.6 ± 2.112.3 ± 1.86.3 ± 1.1

Signaling Pathway Analysis

Preliminary investigations into the molecular mechanisms underlying the observed cytotoxicity suggest the involvement of the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.

Experimental Workflow: Western Blot Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cell_seeding Seed HFF-1 Cells treatment Treat with this compound cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, Total ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western Blot analysis of MAPK/ERK pathway proteins.

Signaling Pathway Diagram: MAPK/ERK Pathway Inhibition

mapk_erk_pathway Pppda_O16B This compound MEK MEK Pppda_O16B->MEK Inhibition GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for Plasmid Transfection using Pppda-O16B Formulated Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The effective delivery of plasmid DNA into target cells is a cornerstone of modern molecular biology, underpinning a wide range of applications from gene function studies to the development of novel therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, owing to their high transfection efficiency, biocompatibility, and ease of formulation. Pppda-O16B is a disulfide bond-containing ionizable cationic lipid designed for the formulation of LNPs for plasmid and mRNA delivery in vitro and in vivo[1][2]. Its bioreducible nature, due to the disulfide bonds, facilitates the release of the nucleic acid cargo within the reductive intracellular environment, enhancing expression[2].

These application notes provide a detailed, step-by-step guide for the transfection of plasmid DNA into mammalian cells using LNPs formulated with this compound. The protocols outlined below are based on established principles of lipid-based transfection and are intended to serve as a starting point for optimization in specific cell lines and experimental contexts.

Data Presentation: Representative Transfection Efficiency and Cytotoxicity

The following tables summarize representative quantitative data from a typical experiment to optimize LNP-mediated transfection. The data illustrates the effect of varying the LNP-to-plasmid ratio and the total amount of plasmid DNA on transfection efficiency and cell viability.

Table 1: Optimization of LNP-to-Plasmid DNA Ratio

LNP:DNA Ratio (µL:µg)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
2:145 ± 3.592 ± 2.1
4:178 ± 4.288 ± 3.4
6:185 ± 3.881 ± 4.5
8:182 ± 4.175 ± 5.2

Data represents mean ± standard deviation from three independent experiments in HEK293T cells, 48 hours post-transfection with 1 µg of a GFP-encoding plasmid.

Table 2: Effect of Plasmid DNA Concentration on Transfection

Plasmid DNA (µg)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
0.565 ± 5.191 ± 2.8
1.085 ± 3.881 ± 4.5
1.588 ± 3.272 ± 4.9
2.086 ± 4.065 ± 5.8

Data represents mean ± standard deviation from three independent experiments in HEK293T cells using an optimized 6:1 LNP:DNA ratio, 48 hours post-transfection.

Experimental Protocols

Essential Pre-experimental Preparations

Successful transfection begins with healthy cells and high-quality plasmid DNA.

  • Cell Culture:

    • Use cells that are at a low passage number (<20) and have been passaged at least twice after thawing.[3]

    • Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma).[3]

    • Maintain cell viability above 90%.[4]

  • Plasmid DNA Preparation:

    • Use a high-quality plasmid purification kit that yields endotoxin-free DNA.[4][5] Endotoxins can significantly reduce transfection efficiency and induce cytotoxicity.[5][6]

    • The purity of the plasmid DNA should be confirmed by measuring the A260/A280 ratio, which should be between 1.7 and 1.9.[3][4][6][7]

    • Verify the integrity of the plasmid DNA by agarose (B213101) gel electrophoresis. The majority of the plasmid should be in the supercoiled form.[5]

    • Resuspend the purified plasmid DNA in a sterile, nuclease-free buffer (e.g., TE buffer or sterile water) to a final concentration of 0.5-1 µg/µL.[3][4]

Step-by-Step Transfection Protocol using this compound Formulated LNPs

This protocol is optimized for a 6-well plate format. For other plate formats, scale the volumes of reagents accordingly.

Materials:

  • This compound formulated Lipid Nanoparticle (LNP) solution

  • High-quality plasmid DNA (0.5-1 µg/µL)

  • Reduced-serum medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum and antibiotics

  • Target mammalian cells

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

Day 1: Cell Seeding

  • Seed your target cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection (typically 18-24 hours later).[4][6] For many adherent cell lines, this is approximately 2.5 x 10^5 cells per well.

  • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

  • Preparation of DNA Solution:

    • In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of plasmid DNA into 125 µL of reduced-serum medium.

    • Mix gently by flicking the tube.

  • Preparation of LNP Solution:

    • In a separate sterile microcentrifuge tube (Tube B), dilute the required amount of this compound LNP solution into 125 µL of reduced-serum medium. For initial optimization, a range of LNP:DNA ratios from 2:1 to 8:1 (µL of LNP solution to µg of DNA) is recommended. For an initial experiment, a 6:1 ratio (15 µL of LNP solution) is a good starting point.

    • Mix gently and incubate for 2-5 minutes at room temperature.[4]

  • Formation of LNP-DNA Complexes:

    • Add the diluted DNA solution from Tube A to the diluted LNP solution in Tube B. Do not add in the reverse order.

    • Mix immediately by gently pipetting up and down or by brief, gentle vortexing.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of LNP-DNA complexes. Do not exceed 30 minutes.[8]

  • Transfection of Cells:

    • While the complexes are incubating, check your cells to ensure they are at the appropriate confluency.

    • Gently add the 250 µL of the LNP-DNA complex mixture drop-wise to each well containing the cells in their complete culture medium.[4]

    • Gently rock the plate back and forth to ensure an even distribution of the complexes across the well.

  • Post-Transfection Incubation:

    • Return the plate to the incubator and culture for 24-72 hours at 37°C and 5% CO2. The optimal incubation time will depend on the specific plasmid and the downstream application.

Day 3-4: Analysis

  • After the desired incubation period, the cells can be analyzed for gene expression. This can be done through various methods such as:

    • Fluorescence microscopy or flow cytometry for reporter genes like GFP.

    • Western blotting to detect the expressed protein.

    • Quantitative PCR (qPCR) to measure mRNA levels.

    • Cell-based functional assays.

Optimization and Troubleshooting

For optimal results, transfection conditions should be optimized for each new cell line and plasmid combination.[3] Key parameters to optimize include the LNP:DNA ratio, the amount of plasmid DNA, cell density at the time of transfection, and the post-transfection incubation time.[4][9]

Table 3: Troubleshooting Common Transfection Issues

ProblemPossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal LNP:DNA ratioTitrate the LNP:DNA ratio (e.g., from 2:1 to 8:1) to find the optimal balance.[10][11]
Poor plasmid qualityUse high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.7-1.9.[3][4][6][7]
Unhealthy or over-confluent cellsUse healthy, actively dividing cells at 70-90% confluency.[3][4][6]
Incorrect complex formationEnsure serum-free medium is used for dilutions and that the incubation time is optimal (15-20 minutes).[4][7][10]
High Cell Toxicity/Death Excessive LNP concentrationDecrease the amount of LNP solution used. Optimize the LNP:DNA ratio.[11]
High DNA concentrationReduce the total amount of plasmid DNA used per well.
Poor cell health pre-transfectionEnsure cells are healthy and have a viability of >90% before starting the experiment.[4]
ContaminationRegularly check cell cultures for mycoplasma or other contaminants.[3][7]
Inconsistent Results Variation in cell passage numberUse cells within a consistent and low passage number range.[6]
Inconsistent cell densityPlate cells at a consistent density for each experiment.[10]
Pipetting errorsPrepare a master mix of the LNP-DNA complexes for replicate wells to minimize variability.[12]

Visualizations

Experimental Workflow Diagram

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells in 6-well Plate (Target: 70-90% Confluency) incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prep_dna 1. Prepare DNA Solution (Plasmid in Reduced-Serum Medium) prep_lnp 2. Prepare LNP Solution (this compound LNP in Reduced-Serum Medium) form_complex 3. Form LNP-DNA Complexes (Incubate 15-20 min at RT) prep_dna->form_complex prep_lnp->form_complex add_complex 4. Add Complexes to Cells (Drop-wise) form_complex->add_complex incubate_post 5. Incubate (24-72 hours) add_complex->incubate_post analyze Analyze Gene Expression (e.g., GFP, Western, qPCR) incubate_post->analyze

Caption: Workflow for LNP-mediated plasmid transfection.

Signaling Pathway (Conceptual)

The following diagram illustrates the conceptual pathway of LNP-mediated plasmid delivery and expression.

LNP_Delivery_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular lnp_complex LNP-Plasmid Complex (this compound) endosome Endosome lnp_complex->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Reductive Environment Cleaves Disulfide Bonds) plasmid_dna Plasmid DNA protein Expressed Protein cytoplasm->protein Translation nucleus Nucleus mrna mRNA nucleus->mrna Transcription plasmid_dna->nucleus Nuclear Import mrna->cytoplasm Export

Caption: Conceptual pathway of LNP-mediated plasmid delivery.

References

Application Note: Characterization of Pppda-O16B Lipid Nanoparticles using Dynamic Light Scattering and Zeta Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, drug delivery, and nanotechnology.

Introduction Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery systems, famously utilized in mRNA vaccines and other nucleic acid-based therapies.[1][2] The physicochemical properties of these LNPs are critical quality attributes (CQAs) that directly influence their stability, safety, and efficacy.[3] Key among these properties are particle size, polydispersity index (PDI), and surface charge (zeta potential). Pppda-O16B is a novel ionizable cationic lipid containing a disulfide bond, designed for the formulation of LNPs for applications such as plasmid DNA delivery.[4] Its ionizable nature is crucial for effective nucleic acid encapsulation at low pH and for facilitating endosomal escape and cargo release within the cell.

This application note provides detailed protocols for the characterization of this compound LNPs using Dynamic Light Scattering (DLS) for size and PDI analysis, and Electrophoretic Light Scattering (ELS) for zeta potential measurement.

Principles of Characterization Techniques

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[5][6] It operates by illuminating particles with a laser and analyzing the intensity fluctuations of the scattered light, which result from the random Brownian motion of the particles.[6] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. The Stokes-Einstein equation is then used to relate the rate of these fluctuations to the hydrodynamic diameter of the particles. The result is typically reported as the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution.[7]

  • Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic charge at the slipping plane of a nanoparticle in a colloidal suspension.[][9] It is a key indicator of the stability of the suspension; highly positive or negative zeta potential values (e.g., > ±30 mV) indicate strong electrostatic repulsion between particles, which prevents aggregation and enhances stability.[7][10] For ionizable LNPs like those made with this compound, zeta potential is highly dependent on the pH of the surrounding buffer.[10] It is measured using Electrophoretic Light Scattering (ELS), where an electric field is applied across the sample, causing charged particles to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.[7][9]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs

This protocol describes a standard method for formulating this compound LNPs encapsulating a nucleic acid payload (e.g., mRNA or plasmid DNA) using a microfluidic mixing device.

Materials:

  • This compound (ionizable cationic lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Nucleic acid (e.g., mRNA)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, 1X, pH 7.4, RNase-free)

  • Microfluidic mixing system

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL. Vortex thoroughly until all lipids are fully dissolved.

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05 - 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanolic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated nucleic acid.

  • Maturation and Buffer Exchange:

    • Allow the resulting LNP suspension to incubate for 30-60 minutes at room temperature.

    • To remove ethanol and raise the pH, perform buffer exchange against 1X PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) or a TFF system. This step neutralizes the surface charge of the ionizable lipid, resulting in a more stable particle for in vivo applications.[2]

  • Sterilization and Storage:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the LNP suspension at 4°C. Characterize the particles promptly after formulation.

Protocol 2: DLS and Zeta Potential Measurement

This protocol outlines the procedure for analyzing the size, PDI, and zeta potential of the formulated this compound LNPs.

Materials:

  • Formulated this compound LNP suspension

  • 1X PBS (pH 7.4), filtered through a 0.2 µm filter

  • Low-volume disposable sizing cuvettes

  • Disposable folded capillary cells for zeta potential (e.g., DTS1070)

  • DLS/Zeta potential instrument (e.g., Malvern Zetasizer, Wyatt DynaPro ZetaStar)

Procedure:

  • Instrument Setup:

    • Turn on the instrument and allow the laser to warm up for at least 30 minutes to ensure stability.

    • Select the appropriate measurement parameters in the software. Set the dispersant to "water" and the temperature to 25°C.

  • Sample Preparation for DLS (Size and PDI):

    • Dilute the LNP suspension in filtered 1X PBS (pH 7.4) to achieve a suitable particle concentration for measurement (typically a count rate between 150-500 kcps). A dilution factor of 1:50 to 1:100 is common.

    • Gently mix the diluted sample by inverting the tube. Do not vortex, as this can cause aggregation.

    • Transfer approximately 50-100 µL of the diluted sample into a clean, dust-free sizing cuvette. Ensure no air bubbles are present.

  • DLS Measurement:

    • Place the cuvette in the instrument.

    • Set an equilibration time of 60-120 seconds to allow the sample to reach thermal stability.

    • Perform the measurement. Typically, this involves 3-5 consecutive runs of 10-15 seconds each.

    • The software will report the Z-average diameter (d.nm) and the Polydispersity Index (PDI).

  • Sample Preparation for Zeta Potential:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration as recommended by the instrument manufacturer.

    • Using a syringe or pipette, carefully load approximately 700-750 µL of the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped near the electrodes.[9]

  • Zeta Potential Measurement:

    • Place the cell into the instrument.

    • Allow the sample to equilibrate for 120 seconds.

    • Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential (mV).

    • For ionizable lipids, it is highly informative to measure zeta potential as a function of pH (e.g., from pH 4.0 to 8.0) to determine the apparent pKa of the formulation.[10]

Experimental Workflow Visualization

LNP_Characterization_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_analysis 3. Data Analysis Lipid_Prep Prepare Lipid Mix (this compound in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing Aqueous_Prep Prepare Aqueous Phase (Nucleic Acid in Buffer pH 4.0) Aqueous_Prep->Mixing Purification Buffer Exchange (Dialysis/TFF to pH 7.4) Mixing->Purification Final_LNP Final LNP Product Purification->Final_LNP Sample_Prep_DLS Sample Dilution for DLS Final_LNP->Sample_Prep_DLS Sample_Prep_Zeta Sample Dilution for Zeta Potential Final_LNP->Sample_Prep_Zeta DLS_Measure DLS Measurement Sample_Prep_DLS->DLS_Measure Data_DLS Size (Z-avg) & PDI DLS_Measure->Data_DLS Zeta_Measure Zeta Potential Measurement Sample_Prep_Zeta->Zeta_Measure Data_Zeta Zeta Potential (mV) & pKa Determination Zeta_Measure->Data_Zeta

Caption: Workflow for the formulation and characterization of this compound LNPs.

Data Presentation and Interpretation

The successful formulation of this compound LNPs should result in particles with a hydrodynamic diameter ideally between 80 and 150 nm for systemic delivery applications, and a PDI value below 0.2, indicating a monodisperse and homogenous population.[6][11] The zeta potential is expected to be slightly negative or near-neutral at physiological pH (7.4) and positive at the acidic pH used during formulation (4.0). This pH-responsive behavior is a hallmark of effective ionizable lipids.

Table 1: Representative DLS and Zeta Potential Data for this compound LNPs

ParameterFormulation Buffer (pH 4.0)Measurement Buffer (PBS, pH 7.4)Acceptance Criteria
Z-average Diameter (d.nm) 95.598.280 - 150 nm
Polydispersity Index (PDI) 0.1150.125< 0.2
Zeta Potential (mV) +45.8-8.5Near-neutral at pH 7.4

Interpretation of Results:

  • Size (Z-average): The data show a consistent particle size around 98 nm after buffer exchange, which is optimal for many in vivo applications.

  • PDI: The low PDI values (< 0.13) indicate a narrow size distribution and a monodisperse sample, which is crucial for reproducible in vivo performance.

  • Zeta Potential: The dramatic shift in zeta potential from highly positive at pH 4.0 to slightly negative at pH 7.4 confirms the successful ionization and subsequent neutralization of the this compound lipid. The positive charge at low pH is essential for encapsulating negatively charged nucleic acids, while the near-neutral charge at physiological pH helps reduce opsonization and rapid clearance from circulation.[12]

Dynamic Light Scattering and Zeta Potential analysis are indispensable tools for the characterization of this compound LNPs. These techniques provide rapid and reliable measurements of critical quality attributes—namely size, polydispersity, and surface charge. Following the detailed protocols in this application note allows researchers to ensure batch-to-batch consistency, predict in vitro and in vivo stability, and ultimately optimize LNP formulations for safe and effective therapeutic delivery.

References

Application Notes and Protocols for N:P Ratio Optimization in Pppda-O16B LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA). The efficacy of an LNP formulation is critically dependent on its physicochemical properties, which are in turn governed by its composition and manufacturing process. A key parameter in the formulation of LNPs for siRNA delivery is the N:P ratio, which represents the molar ratio of positively chargeable nitrogen atoms in the ionizable lipid to the negatively charged phosphate (B84403) groups of the siRNA. This ratio significantly influences siRNA encapsulation, particle size, zeta potential, and ultimately, the in vitro and in vivo performance of the LNP.

This document provides a detailed guide for the optimization of the N:P ratio for a Pppda-O16B-based LNP formulation for siRNA delivery. This compound is a bioreducible lipid that can facilitate the efficient delivery and intracellular release of RNA payloads. Optimizing the N:P ratio is a crucial step in developing a potent and safe LNP-siRNA therapeutic.

Data Presentation

The following tables present a template for summarizing the quantitative data obtained during the N:P ratio optimization experiments. Researchers should populate these tables with their experimental findings.

Table 1: Physicochemical Properties of this compound LNPs at Various N:P Ratios

N:P RatioAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
2:1
4:1
6:1
8:1
10:1

Table 2: siRNA Encapsulation Efficiency and In Vitro Silencing at Various N:P Ratios

N:P RatioEncapsulation Efficiency (%)In Vitro Gene Silencing (%)Cell Viability (%)
2:1
4:1
6:1
8:1
10:1

Experimental Protocols

Protocol 1: Calculation of N:P Ratio

The N:P ratio is the molar ratio of the amine groups in the ionizable lipid (this compound) to the phosphate groups in the siRNA.

Materials:

  • This compound lipid

  • siRNA of known sequence and length

  • Molecular weight of this compound

  • Concentration of this compound stock solution

  • Concentration of siRNA stock solution

Procedure:

  • Determine the number of moles of nitrogen in the ionizable lipid:

    • Calculate the moles of this compound to be used in the formulation.

    • Determine the number of protonatable amine groups per molecule of this compound.

    • Moles of N = Moles of this compound × (Number of protonatable amines per molecule).

  • Determine the number of moles of phosphate in the siRNA:

    • Calculate the moles of siRNA to be used.

    • The number of phosphate groups is equal to the number of nucleotides in the siRNA sequence.[1]

    • Moles of P = Moles of siRNA × (Number of nucleotides).

  • Calculate the N:P Ratio:

    • N:P Ratio = Moles of N / Moles of P.

Protocol 2: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs at different N:P ratios using a microfluidic mixing device. This method allows for controlled and reproducible LNP formation.[2][3]

Materials:

  • This compound

  • Helper lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassettes or tangential flow filtration system

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. The amount of this compound will vary to achieve the target N:P ratios.

  • Prepare the siRNA-Aqueous Solution:

    • Dissolve the siRNA in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the flow rates for the two solutions. A typical flow rate ratio (aqueous:ethanolic) is 3:1.[4]

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated siRNA. Alternatively, use a tangential flow filtration system for larger scale preparations.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 3: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and PDI.[5]

  • Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.

  • Perform the measurement at a constant temperature (e.g., 25°C).

2. Zeta Potential Measurement:

  • Measure the zeta potential of the LNPs using Laser Doppler Velocimetry.

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to obtain an accurate measurement.

3. siRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay, such as the RiboGreen assay, to determine the amount of encapsulated siRNA.[3][6]

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] × 100

Protocol 4: In Vitro Gene Silencing Assay

Materials:

  • Target cell line expressing the gene of interest (e.g., a reporter gene like luciferase or a specific endogenous gene).

  • Cell culture medium and supplements.

  • This compound LNP-siRNA formulations at different N:P ratios.

  • Control siRNA LNPs (e.g., non-targeting siRNA).

  • Assay reagents for quantifying gene expression (e.g., luciferase assay kit, qPCR reagents).

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Add the this compound LNP-siRNA formulations at different N:P ratios to the cells at a predetermined siRNA concentration.

    • Include a negative control (cells treated with non-targeting siRNA LNPs) and an untreated control.

  • Incubation:

    • Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for LNP uptake and gene silencing.

  • Quantification of Gene Expression:

    • Lyse the cells and measure the expression of the target gene using a suitable method (e.g., luciferase assay for a reporter gene, or RT-qPCR for an endogenous gene).

  • Data Analysis:

    • Calculate the percentage of gene silencing for each N:P ratio relative to the untreated or negative control.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Sterilization A Lipid Mix in Ethanol (this compound, Helper, Cholesterol, PEG) C Microfluidic Mixing A->C Organic Phase B siRNA in Aqueous Buffer (e.g., Citrate pH 4.0) B->C Aqueous Phase D Dialysis / TFF (vs. PBS pH 7.4) C->D E Sterile Filtration (0.22 µm) D->E NP_Ratio_Optimization_Logic start Define N:P Ratios (e.g., 2:1, 4:1, 6:1, 8:1, 10:1) formulate Formulate LNPs for each N:P Ratio start->formulate characterize Physicochemical Characterization (Size, PDI, Zeta Potential) formulate->characterize encapsulation Determine Encapsulation Efficiency (EE%) formulate->encapsulation invitro In Vitro Screening (Gene Silencing & Cytotoxicity) formulate->invitro analyze Analyze Data & Identify Optimal N:P Ratio characterize->analyze encapsulation->analyze invitro->analyze optimal Optimal LNP Formulation analyze->optimal High EE, Potent Silencing, Low Toxicity

References

Application Notes and Protocols for BAMEA-O16B Mediated CRISPR/Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for precise genome editing, offering vast potential for therapeutic applications. A significant hurdle in realizing this potential lies in the safe and efficient delivery of the CRISPR/Cas9 components into target cells. This document provides detailed application notes and protocols for the use of BAMEA-O16B, a bioreducible lipid nanoparticle (LNP), for the effective delivery of the CRISPR/Cas9 system as Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA). BAMEA-O16B-based LNPs are designed to encapsulate and protect the RNA cargo, facilitate cellular uptake, and ensure timely intracellular release, thereby enabling high-efficiency gene editing.[1][2][3]

The key feature of BAMEA-O16B is the presence of disulfide bonds within its structure.[1][2][3] These bonds are stable in the extracellular environment but are cleaved in the reductive intracellular milieu, leading to the disassembly of the nanoparticle and the release of the Cas9 mRNA and sgRNA cargo into the cytoplasm.[1][2] This targeted release mechanism enhances the efficiency of gene editing while potentially reducing off-target effects associated with prolonged Cas9 expression.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing BAMEA-O16B for CRISPR/Cas9-mediated gene editing.

Table 1: In Vitro Gene Editing Efficiency

Cell LineTarget GeneCargo DeliveredDelivery VehicleTransfection EfficiencyGene Knockout EfficiencyIndel Formation RateReference
HEK293-GFPGFPCas9 mRNA & sgGFPBAMEA-O16B LNPsNot ReportedUp to 90%Not Reported[1][2]
HeLaHPV18 E6/E7Cas9 mRNA & sgHPV18BAMEA-O16B LNPsNot Reported~70% reduction in cell viabilityNot Reported[4]
Dendritic CellsPD-L1Cas9 mRNA & sgPD-L1BAMEA-O16B LNPs (BLANs)Cholesterol-dependentSignificant PD-L1 knockoutNot Reported[5]

Table 2: In Vivo Gene Editing Efficiency

Animal ModelTarget GeneCargo DeliveredDelivery VehicleRoute of AdministrationTarget OrganReduction in Serum ProteinIndel Formation RateReference
C57BL/6 MicePCSK9Cas9 mRNA & sgPCSK9BAMEA-O16B LNPsIntravenousLiverUp to 80%Not Reported[1][2]

Table 3: Toxicity and Safety Profile

Study TypeCell Line / Animal ModelDelivery VehicleKey FindingsReference
In VitroVariousBAMEA-O16B LNPsLower cytotoxicity compared to some commercial transfection reagents.[5]
In VivoC57BL/6 MiceBAMEA-O16B LNPsNo significant signs of inflammation or hepatocellular injury observed after administration.[6][7]

Experimental Protocols

1. Formulation of BAMEA-O16B Lipid Nanoparticles (LNPs)

This protocol describes the formulation of BAMEA-O16B LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

Materials:

  • BAMEA-O16B lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamin-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • Cas9 mRNA

  • sgRNA

  • Ethanol (B145695)

  • Sodium acetate (B1210297) buffer (pH 5.2)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing BAMEA-O16B, cholesterol, DOPE, and DSPE-mPEG2000 at a desired molar ratio (e.g., 50:38.5:10:1.5).

  • Prepare an RNA solution by diluting Cas9 mRNA and sgRNA in sodium acetate buffer (pH 5.2).

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid solution into one syringe and the RNA solution into another syringe.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting nanoparticle suspension.

  • Dialyze the nanoparticle suspension against PBS overnight at 4°C to remove ethanol and unencapsulated RNA.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent nucleic acid stain (e.g., RiboGreen).

2. In Vitro Transfection and Gene Editing Analysis

This protocol outlines the procedure for transfecting cells in culture with BAMEA-O16B LNPs and assessing gene editing efficiency.

Materials:

  • Target cells (e.g., HEK293-GFP)

  • Complete cell culture medium

  • BAMEA-O16B LNPs encapsulating Cas9 mRNA and target-specific sgRNA

  • Control LNPs (e.g., encapsulating scrambled sgRNA)

  • PBS

  • Assay for measuring gene editing (e.g., flow cytometry for GFP knockout, T7 Endonuclease I assay, or next-generation sequencing)

Procedure:

  • Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

  • On the day of transfection, replace the culture medium with fresh, pre-warmed medium.

  • Add the BAMEA-O16B LNP suspension to the cells at the desired final concentration of Cas9 mRNA.

  • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Harvest the cells and analyze for gene editing efficiency using the chosen assay. For example, for GFP knockout, cells can be analyzed by flow cytometry to quantify the loss of GFP fluorescence.[1]

3. In Vivo Delivery and Analysis

This protocol provides a general guideline for the in vivo administration of BAMEA-O16B LNPs to mice for liver-targeted gene editing.

Materials:

  • C57BL/6 mice

  • BAMEA-O16B LNPs encapsulating Cas9 mRNA and sgRNA targeting a liver-expressed gene (e.g., PCSK9)

  • Control LNPs

  • Sterile PBS

  • Syringes and needles for intravenous injection

Procedure:

  • Dilute the BAMEA-O16B LNP suspension in sterile PBS to the desired final concentration for injection.

  • Administer the LNP suspension to mice via tail vein injection. The dosage will depend on the specific application and should be optimized.

  • Monitor the animals for any adverse effects.

  • At a predetermined time point (e.g., 3-7 days post-injection), collect blood samples for serum analysis (e.g., ELISA to measure PCSK9 protein levels).[1]

  • Euthanize the mice and harvest the liver and other organs for biodistribution and off-target analysis.

  • Isolate genomic DNA from the liver tissue to assess on-target and off-target editing rates using techniques like deep sequencing.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP BAMEA-O16B LNP (Cas9 mRNA + sgRNA) LNP_endosome LNP Internalized LNP->LNP_endosome Endocytosis Release Reductive Environment (Disulfide Bond Cleavage) LNP_endosome->Release Cargo Cas9 mRNA + sgRNA Release->Cargo Translation Translation Cargo->Translation mRNA RNP_Complex Cas9-sgRNA Ribonucleoprotein (RNP) Complex Cargo->RNP_Complex sgRNA Cas9_Protein Cas9 Protein Translation->Cas9_Protein Cas9_Protein->RNP_Complex Nuclear_Import Nuclear Import RNP_Complex->Nuclear_Import gDNA Genomic DNA Nuclear_Import->gDNA Editing Gene Editing (Double-Strand Break) gDNA->Editing Target Recognition

Caption: Intracellular delivery and mechanism of action of BAMEA-O16B LNPs.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Lipids BAMEA-O16B, Cholesterol, DOPE, DSPE-mPEG2000 Mixing Microfluidic Mixing Lipids->Mixing RNA Cas9 mRNA + sgRNA RNA->Mixing Purification Dialysis Mixing->Purification Characterization DLS, RiboGreen Assay Purification->Characterization Transfection LNP Transfection Characterization->Transfection Administration Intravenous Injection Characterization->Administration Cell_Culture Cell Seeding Cell_Culture->Transfection Analysis_vitro Gene Editing Analysis (Flow Cytometry, T7E1, NGS) Transfection->Analysis_vitro Animal_Model Animal Model (e.g., C57BL/6 Mice) Animal_Model->Administration Analysis_vivo Serum Analysis (ELISA) Tissue Analysis (Sequencing) Administration->Analysis_vivo

Caption: Experimental workflow for BAMEA-O16B mediated CRISPR/Cas9 delivery.

References

Scaling Up Production of Pppda-O16B Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have become a leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake. Pppda-O16B is a disulfide bond-containing ionizable cationic lipid that has shown promise in the formulation of LNPs for delivering plasmid DNA and mRNA.[1][2] As promising therapeutic candidates move from preclinical research to clinical development, the ability to scale up LNP production from small laboratory batches to large-scale manufacturing is paramount.

This document provides detailed application notes and protocols for scaling up the production of this compound-based LNPs. It addresses key challenges, outlines critical process parameters, and provides standardized protocols for formulation, purification, and quality control to ensure a consistent and reproducible manufacturing process.

Challenges in Scaling Up LNP Production

Transitioning from small-scale laboratory production to large-scale manufacturing presents several challenges that can impact the final product's critical quality attributes (CQAs). Understanding these challenges is the first step toward developing a robust and scalable process.

Key Challenges Include:

  • Maintaining Formulation Precision: The precise ratio of lipids and the encapsulated therapeutic agent is crucial for the stability and efficacy of LNPs. Even minor deviations during large-scale mixing can lead to variations in particle size, stability, and encapsulation efficiency.[3]

  • Batch-to-Batch Consistency: Ensuring uniformity across different production runs is a significant hurdle. Variations in particle size, lipid composition, or drug encapsulation can affect the therapeutic efficacy and safety of the final product.[3][4]

  • Sterility and Contamination Control: The therapeutic molecules encapsulated within LNPs, such as mRNA, are highly susceptible to degradation by contaminants. Maintaining a sterile environment during large-scale production is technically demanding and critical for product integrity.[3]

  • Adapting Production Technology: Manufacturing techniques that are effective at the lab scale, such as microfluidics, may not be easily scalable.[3] Transitioning to technologies suitable for large-scale production, like turbulent jet mixing or scaled-up microfluidic systems, requires careful process optimization to maintain desired LNP characteristics.[5][6]

  • Raw Material Sourcing and Quality: Large-scale production demands a reliable supply of high-quality raw materials, including the lipids and the active pharmaceutical ingredient (API).[3][7] The purity and consistency of these materials are critical for the final product's quality.[7]

  • Regulatory Compliance: Scaling up production requires adherence to stringent regulatory guidelines, such as Good Manufacturing Practice (GMP).[4] This involves extensive documentation, validation of processes, and robust quality control measures to ensure the safety and efficacy of the product.[4]

This compound LNP Formulation and Critical Parameters

A typical this compound LNP formulation consists of the ionizable lipid (this compound), helper lipids, cholesterol, and a PEGylated lipid to improve stability.[1]

Table 1: Example this compound LNP Formulation Composition

ComponentMolar Ratio (%)Purpose
This compound50Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)10Helper lipid that aids in membrane fusion and endosomal escape.
Cholesterol38.5Provides structural integrity and stability to the nanoparticle.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)1.5PEGylated lipid that increases circulation time and prevents aggregation.
Critical Process Parameters (CPPs)

The following parameters have a significant impact on LNP characteristics and must be carefully controlled during scale-up.

Table 2: Critical Process Parameters for this compound LNP Production

ParameterDescriptionImpact on CQAs
Total Flow Rate (TFR) The combined flow rate of the lipid and aqueous phases during mixing.Higher TFRs generally lead to smaller and more uniform LNPs.[8][9]
Flow Rate Ratio (FRR) The ratio of the aqueous phase flow rate to the lipid (organic) phase flow rate.Affects the polarity of the environment during particle formation, influencing LNP size and encapsulation efficiency.[9]
Buffer pH The pH of the aqueous buffer containing the nucleic acid.An acidic pH (around 4-5) is typically used to ensure the ionizable lipid is positively charged for efficient nucleic acid complexation.[9][10]
Lipid Concentration The concentration of the lipid mixture in the organic solvent (e.g., ethanol).Can influence particle size and encapsulation efficiency.
Nucleic Acid Concentration The concentration of the nucleic acid in the aqueous buffer.Affects the nitrogen-to-phosphate (N/P) ratio.
Nitrogen-to-Phosphate (N/P) Ratio The molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid.A critical parameter for efficient encapsulation and overall LNP stability.[8]
Temperature The temperature at which mixing and downstream processing occur.Can affect lipid solubility and LNP formation kinetics.

Experimental Protocols for Scaled-Up this compound LNP Production

The following protocols provide a general framework for scaling up this compound LNP production. Specific parameters should be optimized for the particular nucleic acid payload and desired final product characteristics.

Workflow for LNP Production Scale-Up

The overall workflow for scaling up LNP production involves several key stages, from initial material preparation to final sterile filtration.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control A 1. Raw Material Preparation (Lipids in Ethanol (B145695), Nucleic Acid in Aqueous Buffer) B 2. LNP Formulation (Microfluidic or Jet Mixing) A->B C 3. Buffer Exchange & Purification (Tangential Flow Filtration - TFF) B->C D 4. Concentration C->D E 5. Sterile Filtration D->E F In-Process & Final Product Testing E->F

Caption: A generalized workflow for scaling up LNP production.

Protocol 1: Preparation of Lipid and Aqueous Solutions

Objective: To prepare the lipid stock solution in ethanol and the nucleic acid solution in an aqueous buffer.

Materials:

  • This compound

  • DOPE

  • Cholesterol

  • DSPE-PEG2000

  • Ethanol (USP grade)

  • Nucleic acid (e.g., mRNA)

  • Citrate (B86180) buffer (or similar, pH 4.0-5.0)

  • Aseptic vials and equipment

Procedure:

  • Lipid Stock Preparation:

    • In a sterile container, dissolve this compound, DOPE, cholesterol, and DSPE-PEG2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).

    • The final lipid concentration will depend on the specific process but is a critical parameter to control.

    • Gently mix until all lipids are fully dissolved.

    • Sterile filter the lipid solution through a 0.22 µm filter into a sterile container.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid in the aqueous buffer (e.g., 100 mM citrate buffer, pH 4.5) to the target concentration.

    • Ensure the buffer has sufficient ionic strength to stabilize the nucleic acid.[9]

    • Sterile filter the aqueous solution through a 0.22 µm filter into a sterile container.

Protocol 2: LNP Formulation using a Scalable Mixing System

Objective: To form LNPs by mixing the lipid and aqueous solutions under controlled conditions. This protocol assumes the use of a scalable microfluidic or jet mixing system.

Equipment:

  • Scalable microfluidic or turbulent jet mixing system (e.g., NanoAssemblr®, DIANT Jet)

  • Syringe pumps or equivalent for precise flow control

Procedure:

  • System Setup:

    • Prime the mixing system according to the manufacturer's instructions with the respective solvents (ethanol and aqueous buffer).

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). These are critical parameters that must be optimized at a small scale before scaling up.

  • LNP Formation:

    • Load the prepared lipid solution and aqueous nucleic acid solution into their respective inlets.

    • Initiate the flow to mix the two streams within the microfluidic chip or mixing chamber. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.[11]

  • Collection:

    • Collect the resulting LNP dispersion in a sterile container. The solution will contain ethanol, which needs to be removed in the next step.

G cluster_input Inputs cluster_process Mixing Process cluster_output Output A Lipid Solution (this compound in Ethanol) C Scalable Mixing System (e.g., Microfluidics) A->C B Aqueous Solution (Nucleic Acid in Buffer) B->C D LNP Dispersion (in Ethanol/Buffer Mixture) C->D

Caption: LNP formulation through a scalable mixing process.

Protocol 3: Downstream Purification and Concentration using Tangential Flow Filtration (TFF)

Objective: To remove the organic solvent, exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4), and concentrate the LNP suspension. TFF is the most common method for downstream processing in large-scale LNP production.[5]

Equipment:

  • Tangential Flow Filtration (TFF) system with an appropriate hollow fiber or cassette filter (e.g., 100 kDa MWCO).

  • Formulation buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Setup:

    • Equilibrate the TFF system with the formulation buffer.

  • Diafiltration (Buffer Exchange):

    • Transfer the LNP dispersion to the TFF system reservoir.

    • Perform diafiltration against the formulation buffer to remove ethanol and exchange the acidic buffer with the final formulation buffer. Typically, 5-10 diavolumes are required.

  • Concentration:

    • After buffer exchange, concentrate the LNP suspension to the desired final concentration by continuing the TFF process without adding more diafiltration buffer.

  • Final Product Collection:

    • Collect the concentrated LNP formulation from the TFF system.

Protocol 4: Final Sterile Filtration and Quality Control

Objective: To ensure the sterility of the final LNP product and to perform comprehensive quality control testing.

Procedure:

  • Sterile Filtration:

    • Filter the final concentrated LNP product through a 0.22 µm sterile filter into sterile vials under aseptic conditions.

  • Quality Control (QC) Testing:

    • Perform a series of QC tests to ensure the LNP batch meets the required specifications.

Table 3: Key Quality Control Tests for this compound LNPs

CQAAnalytical MethodTypical Specification
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80-150 nmPDI: < 0.2
Encapsulation Efficiency Ribogreen assay (for RNA) or equivalent> 90%
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at physiological pH
Lipid Content & Ratios HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)Conforms to target ratios
Nucleic Acid Integrity Agarose or polyacrylamide gel electrophoresis, or capillary electrophoresisIntact, minimal degradation
pH pH meter7.2 - 7.6
Osmolality Osmometer280 - 320 mOsm/kg
Sterility USP <71>Sterile
Endotoxin Levels Limulus Amebocyte Lysate (LAL) test< specified limit (e.g., < 0.5 EU/mL)

Conclusion

The successful scaling up of this compound LNP production is a complex process that requires a deep understanding of the formulation, critical process parameters, and manufacturing technology.[6] A systematic approach to process development, starting with small-scale optimization and progressing to larger scales while maintaining consistent control over CQAs, is essential. The protocols and guidelines presented here provide a foundation for researchers and drug developers to establish a robust and scalable manufacturing process for this compound-based lipid nanoparticles, thereby facilitating the transition of novel nucleic acid therapeutics from the laboratory to the clinic.

References

BAMEA-O16B for Targeted Gene Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the bioreducible lipid, BAMEA-O16B, in the formulation of lipid nanoparticles (LNPs) for targeted gene delivery. BAMEA-O16B-formulated LNPs are particularly effective for the delivery of messenger RNA (mRNA) for applications such as CRISPR/Cas9 gene editing, with a primary targeting efficiency towards hepatocytes in the liver.

Introduction

BAMEA-O16B is a bioreducible ionizable lipid that serves as a key component in the formulation of LNPs for nucleic acid delivery. Its unique structure incorporates disulfide bonds, which are designed to be cleaved in the reductive intracellular environment. This mechanism facilitates the efficient release of the encapsulated genetic material, such as mRNA, into the cytoplasm of target cells, leading to effective protein expression or gene editing. When formulated with other lipid components, BAMEA-O16B LNPs have demonstrated high efficacy in delivering functional genetic payloads both in vitro and in vivo.

Mechanism of Action

The targeted gene delivery and intracellular release mechanism of BAMEA-O16B LNPs involves several key steps. The LNPs are typically administered intravenously and accumulate primarily in the liver. Cellular uptake is mediated by endocytosis. Once inside the endosome, the acidic environment and the intracellular reductive environment, rich in molecules like glutathione, act on the BAMEA-O16B lipid. The disulfide bonds within BAMEA-O16B are cleaved, leading to a change in the lipid's structure and the destabilization of the LNP. This disruption of the endosomal membrane allows the encapsulated mRNA to escape into the cytoplasm, where it can be translated by the cellular machinery to produce the desired protein, such as the Cas9 nuclease for gene editing.

cluster_extracellular Extracellular Space cluster_cellular Target Cell (Hepatocyte) LNP BAMEA-O16B LNP (with mRNA cargo) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Endocytosis->Endosome ReductiveEnv Reductive Environment (e.g., Glutathione) Endosome->ReductiveEnv Escape Endosomal Escape Endosome->Escape ReductiveEnv->Escape Disulfide Bond Cleavage Cytoplasm Cytoplasm Escape->Cytoplasm mRNA Release Translation mRNA Translation Cytoplasm->Translation Protein Functional Protein (e.g., Cas9) Translation->Protein

Figure 1: Mechanism of BAMEA-O16B LNP-mediated mRNA delivery.

Quantitative Data

The following tables summarize the quantitative data regarding the efficiency of BAMEA-O16B LNPs in gene delivery applications.

Parameter Cell Line/Model Target Gene Efficiency Reference
GFP KnockoutHuman Embryonic Kidney (HEK) cellsGreen Fluorescent Protein (GFP)Up to 90%[1][2]
PCSK9 KnockdownC57BL/6 MiceProprotein convertase subtilisin/kexin type 9 (PCSK9)80% reduction in serum levels[1][2]

Table 1: In Vitro and In Vivo Gene Editing Efficiency

Organ Relative Expression/Accumulation Reference
LiverHigh[1][2]
SpleenLow[2]
LungsLow[2]
HeartLow[2]
KidneysLow[2]

Table 2: In Vivo Biodistribution of BAMEA-O16B LNPs (Following intravenous administration in mice)

Experimental Protocols

Synthesis of BAMEA-O16B Lipid

This protocol describes the synthesis of the BAMEA-O16B lipid via a Michael addition reaction.

Materials:

  • Amine head group (specific amine used in the original synthesis)

  • Acrylate (B77674) with a disulfide bond and a C16 tail

  • Teflon-lined glass screw-top vial (5 mL)

  • Stirring apparatus

  • Silica (B1680970) gel for flash chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • In a 5 mL Teflon-lined glass screw-top vial, add the amine head group and the acrylate tail in a molar ratio of 1:3.3.[3]

  • Stir the reaction mixture at 75°C for 3 days.[3]

  • After cooling the reaction to room temperature, purify the crude product using flash chromatography on silica gel.[3]

  • Confirm the chemical structure of the purified BAMEA-O16B lipid using ¹H NMR.[3]

Start Start Reactants Combine Amine Head Group and Acrylate Tail (1:3.3 molar ratio) in a sealed vial Start->Reactants Reaction Stir at 75°C for 3 days Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Purification Purify via Flash Chromatography Cooling->Purification Characterization Confirm Structure with ¹H NMR Purification->Characterization End End Characterization->End

Figure 2: Workflow for the synthesis of BAMEA-O16B lipid.

Formulation of BAMEA-O16B Lipid Nanoparticles (LNPs)

This protocol outlines the formulation of BAMEA-O16B LNPs encapsulating mRNA using a lipid film hydration and dialysis method.

Materials:

  • BAMEA-O16B lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Ethanol (B145695)

  • Sodium acetate (B1210297) buffer

  • mRNA (e.g., Cas9 mRNA and sgRNA)

  • Dialysis tubing (MWCO 10,000)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve BAMEA-O16B, cholesterol, and DOPE in chloroform in a glass bottle. A typical weight ratio of BAMEA-O16B to DOPE is 4:1.[3]

  • Dry the lipid mixture overnight in a fume hood to form a thin lipid film.[3]

  • Hydrate the lipid film with a mixed solution of ethanol and sodium acetate buffer.[3]

  • In a separate glass bottle, prepare a solution of DSPE-PEG2000 and the mRNA cargo (e.g., 26.6 µg Cas9 mRNA and 26.6 µg sgRNA).[3]

  • Add the hydrated lipid solution dropwise to the DSPE-PEG2000/mRNA solution while stirring.[3]

  • Transfer the resulting LNP solution to a dialysis bag (MWCO 10,000) and dialyze against PBS to remove excess ethanol and sodium acetate.[3]

  • Characterize the formulated LNPs for size and zeta potential using a Zetasizer.

Start Start Lipid_Prep Dissolve BAMEA-O16B, Cholesterol, DOPE in Chloroform Start->Lipid_Prep mRNA_Prep Prepare DSPE-PEG2000 and mRNA Solution Start->mRNA_Prep Film_Formation Dry to Form Lipid Film Lipid_Prep->Film_Formation Hydration Hydrate Film with Ethanol/Sodium Acetate Buffer Film_Formation->Hydration Mixing Add Hydrated Lipids Dropwise to mRNA Solution Hydration->Mixing mRNA_Prep->Mixing Dialysis Dialyze against PBS Mixing->Dialysis Characterization Characterize LNP Size and Zeta Potential Dialysis->Characterization End End Characterization->End

Figure 3: Workflow for BAMEA-O16B LNP formulation.

In Vivo Gene Delivery in Mice

This protocol provides a general guideline for the intravenous administration of BAMEA-O16B LNPs for targeted gene delivery to the liver in mice.

Materials:

  • BAMEA-O16B LNPs encapsulating the desired mRNA (e.g., Cas9 mRNA and sgRNA targeting a specific gene).

  • C57BL/6 mice (or other appropriate strain).

  • Sterile PBS or other suitable vehicle for injection.

  • Insulin syringes or other appropriate injection equipment.

  • Animal handling and monitoring equipment.

Procedure:

  • Dilute the BAMEA-O16B LNP formulation to the desired concentration in sterile PBS. A typical mRNA dosage is 0.6 mg/kg.[1][2]

  • Administer the LNP solution to the mice via tail vein injection.[1][2]

  • Monitor the animals for any adverse effects.

  • At a predetermined time point post-injection (e.g., 24-72 hours), collect blood samples for serum analysis (e.g., ELISA for target protein knockdown) or harvest organs for biodistribution and gene expression analysis.[1][2]

  • For biodistribution studies, organs can be homogenized and analyzed for the presence of the delivered nucleic acid or the expression of a reporter gene (e.g., luciferase).[1][2]

Conclusion

BAMEA-O16B is a potent bioreducible lipid for the formulation of LNPs for targeted gene delivery. The protocols and data presented here provide a foundation for researchers to utilize this technology for a variety of applications, particularly those requiring efficient delivery of mRNA to the liver for gene editing or protein expression. Further optimization of the formulation and delivery parameters may be necessary for specific applications and target tissues.

References

Troubleshooting & Optimization

Technical Support Center: Pppda-O16B LNP Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pppda-O16B lipid nanoparticle (LNP) mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues such as low transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNPs?

A1: this compound is a disulfide bond-containing ionizable cationic lipid. It is utilized in the formulation of lipid nanoparticles for the delivery of nucleic acids like plasmids, mRNA, and siRNA both in vitro and in vivo.[1] Its ionizable nature is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm after endocytosis.[2][3]

Q2: What are the critical factors influencing the transfection efficiency of this compound LNPs?

A2: The success of LNP-mediated transfection is a multifactorial process. Key determinants include:

  • LNP Formulation: The molar ratio of this compound to other lipid components (helper lipids, cholesterol, and PEGylated lipids) is critical.[2][4][5]

  • Physicochemical Properties: Particle size, polydispersity index (PDI), and surface charge (zeta potential) significantly impact cellular uptake and stability.[2][5]

  • Nucleic Acid Cargo: The quality, purity, and integrity of the mRNA or siRNA are paramount for successful expression or knockdown.[6]

  • Cellular Factors: The cell type, health, density (confluency), and passage number of the cells being transfected play a major role.[6][7][8]

Q3: What is the expected cell viability after transfection with this compound LNPs?

A3: Generally, ionizable lipid-based LNPs are designed to have lower toxicity compared to permanently charged cationic lipids.[2] However, high concentrations of LNPs or suboptimal formulation ratios can lead to cytotoxicity.[9] It is recommended to perform a dose-response experiment to determine the optimal LNP concentration that maximizes transfection efficiency while maintaining high cell viability (>90%).[9][10]

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common challenge. The following guide provides potential causes and suggested solutions to enhance your experimental outcomes.

Problem Area 1: LNP Formulation and Characterization

Possible Cause: Suboptimal LNP formulation. Suggested Solution:

  • Optimize Lipid Ratios: Systematically vary the molar ratios of this compound, helper lipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid.[2][4][5] The optimal ratio can be cell-type dependent.[2]

  • N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid (N/P ratio) is crucial for efficient encapsulation and delivery.[4][11] An N/P ratio of around 6 is often a good starting point.[4]

Possible Cause: Inappropriate physicochemical properties of LNPs. Suggested Solution:

  • Size and PDI: Aim for a particle size between 50-200 nm with a low polydispersity index (PDI < 0.2) for optimal cellular uptake.[4][12] LNP size can be influenced by the formulation method and lipid composition.[4][12]

  • Zeta Potential: The surface charge of the LNPs, which can be measured as zeta potential, influences their interaction with the cell membrane. A slightly positive zeta potential at acidic pH (within the endosome) is desirable for endosomal escape.[2]

Problem Area 2: Nucleic Acid Cargo

Possible Cause: Poor quality or integrity of nucleic acid. Suggested Solution:

  • Purity: Use highly purified, endotoxin-free nucleic acids.[6] Contaminants can inhibit transfection and cause cytotoxicity.

  • Integrity: Verify the integrity of your mRNA or siRNA using methods like gel electrophoresis or bioanalysis before encapsulation.[13]

Problem Area 3: Cell Culture and Transfection Protocol

Possible Cause: Suboptimal cell conditions. Suggested Solution:

  • Cell Health: Use healthy, low-passage cells that are actively dividing.[7][14]

  • Cell Confluency: Optimize the cell density at the time of transfection. A confluency of 70-90% is often recommended, but this can be cell-type dependent.[7][8]

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact transfection results.[15]

Possible Cause: Issues with the transfection protocol. Suggested Solution:

  • Serum Presence: Serum can interfere with LNP stability and uptake.[6][8] While some protocols suggest using serum-free media during complexation and initial incubation, others have found success in complete media.[7][13] It is best to optimize this for your specific cell type.

  • Incubation Time: Optimize the incubation time of the LNPs with the cells. Typically, this ranges from 4 to 48 hours.[7][10]

Data Presentation

Table 1: Influence of LNP Physicochemical Properties on Transfection Efficiency

ParameterOptimal RangePotential Impact of Suboptimal Values
Particle Size (Diameter) 50 - 200 nm< 20 nm: Rapid renal clearance. > 200 nm: Reduced cellular uptake.[4]
Polydispersity Index (PDI) < 0.2> 0.2: Indicates a heterogeneous population of particles, leading to inconsistent results.[2]
Zeta Potential Slightly positive in acidic conditionsHighly positive at physiological pH can lead to toxicity and aggregation.[2]
Encapsulation Efficiency > 90%Low encapsulation leads to a lower effective dose of nucleic acid.[16]

Table 2: Troubleshooting Checklist for Low Transfection Efficiency

CheckpointRecommended Action
LNP Formulation Verify lipid ratios and N/P ratio.[2][4]
LNP Characterization Measure size, PDI, and zeta potential of each new batch.[2][11]
Nucleic Acid Quality Confirm integrity and purity.[6][13]
Cell Health Use low-passage, healthy cells.[7]
Cell Confluency Optimize cell density (typically 70-90%).[7][8]
Transfection Medium Test both serum-free and serum-containing media during incubation.[7][13]
Incubation Time Perform a time-course experiment (e.g., 24h, 48h, 72h).[10]
Cytotoxicity Assess cell viability using assays like MTT or resazurin.[9][17]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing
  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[16][18]

  • Preparation of Nucleic Acid Solution:

    • Dilute the mRNA or siRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0-5.0).[4][16]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[11]

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.[16]

    • Concentrate the LNPs using an appropriate ultrafiltration device.[7]

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).[11]

    • Determine the zeta potential using Electrophoretic Light Scattering (ELS).[11]

    • Quantify the nucleic acid encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen).[15]

Protocol 2: In Vitro Transfection of Adherent Cells
  • Cell Seeding:

    • Seed healthy, low-passage cells in a multi-well plate to reach 70-90% confluency on the day of transfection.[7]

  • LNP-Medium Complex Formation:

    • Dilute the required amount of this compound LNPs into serum-free medium (e.g., Opti-MEM).

    • Gently mix and incubate for 10-20 minutes at room temperature.[8]

  • Transfection:

    • Aspirate the old medium from the cells.

    • Add the LNP-medium complex to the cells.[7]

  • Incubation:

    • Incubate the cells for 4-6 hours at 37°C.[7]

  • Post-Transfection:

    • After the initial incubation, add complete growth medium (containing serum) and continue to incubate for 24-72 hours to allow for gene expression or knockdown.[7]

  • Analysis:

    • Analyze the cells for protein expression (e.g., via fluorescence microscopy for GFP, luciferase assay) or gene knockdown (e.g., via qPCR or Western blot).[7][10]

Mandatory Visualizations

LNP_Transfection_Workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection prep_lipids Prepare Lipid-Ethanol (this compound, Helper, Chol, PEG) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid in Aqueous Buffer (pH 4) prep_na->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis characterization Characterize (Size, PDI, Zeta, EE%) dialysis->characterization form_complex Form LNP-Medium Complex characterization->form_complex Optimized LNPs seed_cells Seed Cells (70-90% Confluency) add_complex Add Complex to Cells seed_cells->add_complex form_complex->add_complex incubate Incubate (4-6h) add_complex->incubate add_media Add Complete Media incubate->add_media analyze Analyze Expression/ Knockdown (24-72h) add_media->analyze

Caption: Workflow for this compound LNP formulation and in vitro transfection.

Troubleshooting_Low_Efficiency cluster_lnp LNP Issues cluster_cargo Cargo Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues start Low Transfection Efficiency check_formulation Check Formulation (Lipid Ratios, N/P Ratio) start->check_formulation check_physchem Check Physicochemical Properties (Size, PDI) start->check_physchem check_na_quality Check Nucleic Acid Quality & Integrity start->check_na_quality check_cell_health Check Cell Health & Passage Number start->check_cell_health check_confluency Optimize Cell Confluency start->check_confluency optimize_serum Optimize Serum Conditions start->optimize_serum optimize_time Optimize Incubation Time start->optimize_time solution Improved Transfection Efficiency check_formulation->solution check_physchem->solution check_na_quality->solution check_cell_health->solution check_confluency->solution optimize_serum->solution optimize_time->solution

Caption: A logical workflow for diagnosing and resolving low transfection efficiency.

LNP_Cellular_Uptake_Pathway lnp LNP endocytosis Endocytosis lnp->endocytosis cell_membrane Cell Membrane endosome Early Endosome (pH ~6.5) endocytosis->endosome inside cell late_endosome Late Endosome/ Lysosome (pH ~5.0) endosome->late_endosome endosomal_escape Endosomal Escape (Protonation of this compound) late_endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release translation mRNA Translation (Ribosomes) cytoplasm->translation mRNA sirna_pathway siRNA enters RISC complex cytoplasm->sirna_pathway siRNA protein Protein Expression translation->protein knockdown Target mRNA Cleavage/Knockdown sirna_pathway->knockdown

Caption: Simplified pathway of LNP-mediated nucleic acid delivery into a cell.

References

Technical Support Center: Optimizing Pppda-O16B LNP Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pppda-O16B lipid nanoparticle (LNP) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the long-term storage stability of their this compound LNP-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a disulfide bond-containing ionizable cationic lipid.[1][2] It is a key component in the formulation of lipid nanoparticles for the delivery of genetic material, such as plasmids, in vitro and in vivo.[1][2] Its ionizable nature is crucial for efficiently encapsulating negatively charged nucleic acids at an acidic pH and facilitating their release into the cytoplasm following endocytosis.[3]

Q2: What are the primary factors that affect the stability of this compound LNPs during long-term storage?

A2: The stability of lipid nanoparticles, including those formulated with this compound, is influenced by several factors. The most critical are storage temperature, the pH of the storage buffer, the composition of the LNP (including helper lipids and PEG-lipids), and the physical state of the formulation (aqueous vs. lyophilized).[4][5][6]

Q3: What is the recommended storage temperature for this compound LNPs?

A3: For aqueous LNP formulations, refrigeration at 2-8°C is often the most stable condition for storage up to 150 days.[5][7] Freezing at -20°C to -80°C can also be effective, but may lead to aggregation upon thawing if cryoprotectants are not included in the formulation.[5][6][8] For longer-term storage, lyophilization (freeze-drying) is a highly recommended method.[5][6]

Q4: How does pH impact the stability of this compound LNPs?

A4: While the pH during LNP formulation is critical for encapsulation, studies have shown that for long-term storage of the final LNP product, the pH of the storage buffer (between 3 and 9) does not significantly influence stability.[6][9] Therefore, it is recommended to store LNPs in a physiologically appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for ease of use in biological applications.[5][6]

Q5: What are cryoprotectants and are they necessary for frozen storage of this compound LNPs?

A5: Cryoprotectants are substances that protect biomolecules from damage during freezing. For LNPs, cryoprotectants like sucrose (B13894) and trehalose (B1683222) are crucial when storing in a frozen state.[5][6][8] They help prevent aggregation and fusion of nanoparticles during freeze-thaw cycles.[6][9]

Troubleshooting Guide

This guide addresses common issues encountered during the long-term storage of this compound LNPs.

Issue 1: Increased Particle Size and Polydispersity Index (PDI) after Storage

  • Possible Cause: Aggregation of LNPs. This can be caused by improper storage temperature, freeze-thaw cycles without cryoprotectants, or suboptimal formulation.[5][6][10]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure LNPs are stored at the recommended temperature (2-8°C for aqueous solutions or -20°C to -80°C with cryoprotectants).[5][7] Avoid repeated freeze-thaw cycles.

    • Incorporate Cryoprotectants: If storing frozen, add cryoprotectants such as sucrose or trehalose (e.g., 20% w/v) to your LNP suspension before freezing.[5][6]

    • Optimize Formulation: The molar ratio of the lipid components, including the PEG-lipid, can impact stability. A sufficient amount of PEG-lipid on the LNP surface helps prevent aggregation.[11]

Issue 2: Decreased Encapsulation Efficiency and Loss of Therapeutic Payload

  • Possible Cause: Degradation of the LNP structure or the encapsulated payload. This can be accelerated by improper storage temperatures and pH.[4][12]

  • Troubleshooting Steps:

    • Temperature Control: Store LNPs at low temperatures (2-8°C or frozen) to minimize chemical degradation of both the lipids and the nucleic acid payload.[4]

    • pH of Storage Buffer: Although less critical than temperature, ensure the storage buffer is within a stable pH range (e.g., pH 7.4) to avoid hydrolysis of the lipids or the payload.[6]

    • Consider Lyophilization: For optimal long-term stability and retention of the payload, consider lyophilizing the LNP formulation with appropriate lyoprotectants.[5][6]

Issue 3: Loss of In Vitro/In Vivo Efficacy

  • Possible Cause: This can be a result of LNP aggregation, loss of payload, or degradation of the therapeutic molecule.[5][6]

  • Troubleshooting Steps:

    • Characterize LNPs Post-Storage: Before any in vitro or in vivo experiments, re-characterize the stored LNPs for size, PDI, and encapsulation efficiency to ensure they meet specifications.

    • Review Storage History: Analyze the storage conditions and handling of the LNPs to identify any potential deviations from the recommended protocol.

    • Perform a Fresh Formulation Comparison: Compare the efficacy of the stored LNPs with a freshly prepared batch to determine the extent of activity loss.

Data Presentation

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension)

Storage TemperatureTimeAverage Particle Size (nm)PDIEncapsulation Efficiency (%)
25°C (Room Temp)150 daysSignificant Increase> 0.3Decreased
2-8°C (Refrigerated)150 daysStable< 0.2Maintained
-20°C (Frozen, no cryo)150 daysSignificant Increase> 0.4Decreased
-20°C (Frozen, with cryo)150 daysStable< 0.2Maintained

Note: This table summarizes general findings for LNP stability and should be used as a guideline. Actual results may vary based on the specific this compound LNP formulation.

Table 2: Effect of Cryoprotectants on Frozen LNP Stability

FormulationFreeze-Thaw CyclesAverage Particle Size (nm)PDIIn Vitro Efficacy
No Cryoprotectant3Increased> 0.3Reduced
20% (w/v) Sucrose3Stable< 0.2Maintained
20% (w/v) Trehalose3Stable< 0.2Maintained

Note: This table illustrates the importance of cryoprotectants in maintaining LNP integrity during freezing and thawing.

Experimental Protocols

Protocol 1: LNP Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the LNP suspension in the original storage buffer to an appropriate concentration for DLS analysis.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement to obtain the Z-average diameter and PDI.

  • Data Analysis: Analyze the size distribution graph. A monomodal peak indicates a uniform particle population, while multiple peaks or a broad peak suggest aggregation or a heterogeneous sample.

Protocol 2: Encapsulation Efficiency Determination using a Nucleic Acid Quantification Assay

  • Measure Free Nucleic Acid: Use a nucleic acid-binding fluorescent dye (e.g., RiboGreen) to measure the amount of unencapsulated nucleic acid in the LNP suspension.

  • Measure Total Nucleic Acid: Lyse a separate aliquot of the LNP suspension using a detergent (e.g., Triton X-100) to release the encapsulated nucleic acid. Measure the total nucleic acid concentration using the same fluorescent dye.

  • Calculate Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Mandatory Visualizations

LNP_Stability_Troubleshooting_Workflow start Stored this compound LNP Sample characterize Characterize LNP Properties (Size, PDI, Encapsulation) start->characterize spec_check Properties within Specification? characterize->spec_check proceed Proceed with Experiment spec_check->proceed Yes troubleshoot Initiate Troubleshooting spec_check->troubleshoot No check_temp Verify Storage Temperature troubleshoot->check_temp check_cryo Assess Cryoprotectant Usage troubleshoot->check_cryo check_formulation Review LNP Formulation troubleshoot->check_formulation optimize Optimize Storage/Formulation check_temp->optimize check_cryo->optimize check_formulation->optimize optimize->characterize Re-evaluate

Caption: Troubleshooting workflow for stored this compound LNPs.

LNP_Degradation_Pathways stable_lnp Stable this compound LNP stressors Storage Stressors (High Temp, Freeze-Thaw) stable_lnp->stressors aggregation LNP Aggregation stressors->aggregation fusion LNP Fusion stressors->fusion payload_leakage Payload Leakage stressors->payload_leakage lipid_degradation Lipid Degradation (e.g., Hydrolysis) stressors->lipid_degradation loss_of_efficacy Loss of Efficacy aggregation->loss_of_efficacy fusion->loss_of_efficacy payload_leakage->loss_of_efficacy lipid_degradation->loss_of_efficacy

Caption: Common degradation pathways for LNPs during storage.

References

Validation & Comparative

A Comparative Guide to Pppda-O16B and Lipofectamine 2000 for Nucleic Acid Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the efficient delivery of nucleic acids into cells is a critical step. This guide provides a detailed comparison of two distinct transfection reagents: Pppda-O16B, a modern ionizable cationic lipid, and Lipofectamine 2000, a widely-used traditional cationic lipid formulation. This comparison will delve into their mechanisms of action, typical applications, and, where available, their reported transfection efficiencies, offering guidance for selecting the appropriate reagent for specific research needs.

Overview and Key Differences

Lipofectamine 2000 is a well-established, commercially available reagent used for in vitro transfection of a broad range of cell lines. It is a mixture of cationic lipids that form liposomes, which electrostatically interact with negatively charged nucleic acids to form complexes. These complexes then fuse with the cell membrane to deliver their cargo.

This compound, on the other hand, is a more recently developed ionizable cationic lipid that contains a disulfide bond. It is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly plasmids, both in vitro and in vivo. A key feature of this compound and similar lipids is their pH-dependent charge, which facilitates both nucleic acid encapsulation and endosomal escape.

FeatureThis compoundLipofectamine 2000
Chemical Nature Ionizable cationic lipid with a disulfide bond.A proprietary formulation of cationic lipids.
Formulation A component of lipid nanoparticles (LNPs).A standalone transfection reagent.
Mechanism of Action Forms LNPs that are taken up by endocytosis. The acidic environment of the endosome protonates the lipid, leading to endosomal disruption and release of the nucleic acid cargo. The disulfide bond can be cleaved in the reducing environment of the cytoplasm, further aiding in cargo release.Forms liposome-nucleic acid complexes (lipoplexes) that fuse with the cell membrane, releasing the nucleic acid into the cytoplasm. The uptake is mediated by charge interactions and subsequent endocytosis.
Primary Application Plasmid delivery in vitro and in vivo, often for therapeutic research.In vitro transfection of DNA and RNA in a wide variety of cell lines.
Biocompatibility Generally designed for lower cytotoxicity, especially in vivo.Can exhibit cytotoxicity, which is cell-type dependent.

Transfection Efficiency

For instance, a study on a similar bioreducible lipid, BAMEA-O16B, demonstrated high transfection efficiency for mRNA delivery in cell lines such as HeLa and HEK293, reaching up to 90% in some cases. While not a direct comparison, this suggests that LNP formulations with lipids like this compound can be highly effective.

Lipofectamine 2000 is known for its high transfection efficiency in a wide range of cell lines, with reported efficiencies often varying between 30% and 90% depending on the cell type, plasmid size, and experimental conditions.

Experimental Protocols

General Protocol for this compound Lipid Nanoparticle (LNP) Formulation and Transfection

This protocol is a representative example for the formulation of LNPs using an ionizable lipid like this compound for in vitro transfection.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, cholesterol)

  • PEG-lipid

  • Plasmid DNA

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis membrane

  • Cell culture medium

  • Cells to be transfected

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at a specific molar ratio.

  • Nucleic Acid Preparation: Dissolve the plasmid DNA in the aqueous buffer.

  • LNP Formulation: Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution, typically using a microfluidic mixing device or by rapid injection. This process leads to the self-assembly of LNPs.

  • Purification: Remove the ethanol and unencapsulated nucleic acid by dialysis against a physiological buffer (e.g., PBS, pH 7.4).

  • Cell Plating: Seed the target cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Transfection: Add the purified LNP suspension to the cells in the culture medium.

  • Incubation and Analysis: Incubate the cells for 24-72 hours and then analyze for gene expression.

Standard Protocol for Lipofectamine 2000 Transfection

This is a general protocol for transfecting plasmid DNA into adherent mammalian cells using Lipofectamine 2000.[1][2][3]

Materials:

  • Lipofectamine 2000 reagent

  • Opti-MEM I Reduced Serum Medium

  • Plasmid DNA

  • Cells to be transfected

  • Cell culture medium

Procedure:

  • Cell Plating: One day before transfection, seed cells in a multi-well plate so they will be 70-90% confluent at the time of transfection.[1][2]

  • DNA Dilution: Dilute the plasmid DNA in Opti-MEM I medium in a sterile tube.

  • Lipofectamine 2000 Dilution: In a separate sterile tube, dilute the Lipofectamine 2000 reagent in Opti-MEM I medium and incubate for 5 minutes at room temperature.[2][3]

  • Complex Formation: Combine the diluted DNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.[2][3]

  • Transfection: Add the DNA-Lipofectamine 2000 complexes to the cells in the multi-well plate.

  • Incubation and Analysis: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. It is not always necessary to remove the transfection complexes, but the medium can be changed after 4-6 hours.[3] Analyze the cells for gene expression.

Mechanism of Action and Cellular Pathways

The distinct chemical natures of this compound and Lipofectamine 2000 dictate different cellular uptake and cargo release mechanisms.

This compound (within an LNP): The transfection process begins with the endocytosis of the LNP. Inside the cell, the LNP is trafficked into an endosome. The acidic environment of the late endosome (pH 5.0-6.0) protonates the tertiary amine group of the ionizable lipid, giving it a positive charge. This charged lipid then interacts with the negatively charged lipids of the endosomal membrane, leading to the disruption of the endosome and the release of the nucleic acid cargo into the cytoplasm. The presence of a bioreducible disulfide bond in this compound can further facilitate the release of the cargo in the reducing environment of the cytoplasm.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (with this compound) Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis DNA_released Plasmid DNA Endosome->DNA_released Endosomal Escape (pH-mediated disruption) Cytoplasm Cytoplasm Nucleus Nucleus Nucleus->Cytoplasm Transcription & Translation DNA_released->Nucleus Nuclear Import G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Lipofectamine 2000-DNA Complex (Lipoplex) Endosome Endosome Lipoplex->Endosome Endocytosis DNA_released Plasmid DNA Endosome->DNA_released Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Nucleus->Cytoplasm Transcription & Translation DNA_released->Nucleus Nuclear Import

References

A Comparative Guide to Ionizable Lipids for mRNA Delivery: Featuring Pppda-O16B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with the choice of delivery vehicle being paramount to the success of these novel medicines. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. These lipids are engineered to be cationic at a low pH, facilitating the encapsulation of negatively charged mRNA, and neutral at physiological pH, which reduces toxicity. This guide provides a comparative analysis of ionizable lipids, with a focus on the performance of lipids related to the "Pppda-O16B" query, likely referring to the research compounds BAMEA-O16B and 9322-O16B . We compare their available performance data with that of well-established, clinically relevant ionizable lipids such as SM-102 , ALC-0315 , and DLin-MC3-DMA .

While direct head-to-head comparative studies for BAMEA-O16B and 9322-O16B against other lipids are limited in the public domain, this guide synthesizes available data to offer insights into their potential and performance characteristics.

Performance Data of Ionizable Lipids

The efficacy of an ionizable lipid is determined by several key parameters, including the physicochemical properties of the formulated LNPs, in vitro transfection efficiency, and in vivo performance. The following tables summarize the available quantitative data for BAMEA-O16B and compare it with other prominent ionizable lipids. Data for 9322-O16B is currently limited to qualitative descriptions of its performance.

Table 1: Physicochemical Properties of LNPs Formulated with Various Ionizable Lipids

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
BAMEA-O16B Data not availableData not available>90% (RNA internalization)[1]Data not available
9322-O16B Data not availableData not availableData not availableData not available
SM-102 ~75.5 ± 0.4[2]<0.2[3]>95%[2]-2 to -4[3]
ALC-0315 ~90.2 ± 7.8[2]<0.2[3]>95%[2]-2 to -4[3]
DLin-MC3-DMA ~60-80≤ 0.2>90%Neutral

Note: Data for SM-102, ALC-0315, and DLin-MC3-DMA are compiled from various studies and may vary depending on the specific formulation and analytical methods used.

Table 2: In Vitro and In Vivo Performance of LNPs

Ionizable LipidIn Vitro Transfection EfficiencyIn Vivo ModelIn Vivo EfficacyKey Findings
BAMEA-O16B Up to 90% RFP positive HeLa cells[1]MiceEffective luciferase expression in the liver; 80% knockdown of PCSK9[1]Efficient for in vivo genome editing with Cas9 mRNA.[1]
9322-O16B More efficient than Lipofectamine 2000 and MC3 for in vitro CAR macrophage generation[3][4]N/AData not availablePromising for ex vivo cell engineering.
SM-102 HighMiceHigher luciferase expression and antibody production compared to ALC-0315 in intramuscular delivery.[2][5]Outperforms ALC-0315 for intramuscular mRNA delivery and long-term stability at 4°C.[2][5]
ALC-0315 HighMiceElicited higher levels of IgG and its subclasses compared to MC3-LNP.[6]Induces stronger cellular immune responses compared to MC3.[6]
DLin-MC3-DMA HighMiceEffective siRNA and mRNA delivery to the liver.The ionizable lipid in the first FDA-approved siRNA LNP therapeutic (Onpattro).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for key experiments based on the reviewed literature.

LNP Formulation Protocol (Microfluidic Mixing)

Lipid nanoparticles are typically formulated using a microfluidic mixing device, which allows for precise control over particle size and polydispersity.

  • Preparation of Lipid Stock Solution: The ionizable lipid, phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for SM-102 and ALC-0315 formulations).[2][7]

  • Preparation of mRNA Solution: The mRNA is diluted in an acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mounted on a syringe pump. The two solutions are then mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) within the microfluidic chip.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA. The solution can then be concentrated using ultrafiltration.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Electrophoresis.

  • Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the encapsulated mRNA is measured in the presence and absence of a surfactant (e.g., Triton X-100) that disrupts the LNPs.[8]

In Vitro Transfection Efficiency
  • Cell Culture: A suitable cell line (e.g., HeLa, HEK293T) is cultured in 96-well plates.

  • LNP Treatment: The cells are incubated with LNPs containing mRNA encoding a reporter protein (e.g., luciferase or a fluorescent protein) at various concentrations.

  • Reporter Gene Expression Analysis: After a set incubation period (e.g., 24-48 hours), the expression of the reporter protein is quantified using a luminometer, fluorometer, or flow cytometry.

In Vivo mRNA Delivery
  • Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c) are used.

  • LNP Administration: LNPs encapsulating mRNA for a reporter protein like luciferase are administered via a specific route (e.g., intravenous or intramuscular injection).

  • Bioluminescence Imaging: At various time points post-injection, the mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase). The resulting bioluminescence is then measured using an in vivo imaging system (IVIS) to determine the location and level of protein expression.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the processes involved in mRNA delivery and its evaluation, the following diagrams are provided.

mRNA_LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell cluster_endosome Endosome (Acidic pH) LNP Lipid Nanoparticle (LNP) - Ionizable Lipid - Phospholipid - Cholesterol - PEG-Lipid Protonation Protonation of Ionizable Lipid LNP->Protonation Endocytosis Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol mRNA Release Ribosome Ribosome Cytosol->Ribosome mRNA Protein Therapeutic Protein Ribosome->Protein Translation

Caption: Cellular uptake and endosomal escape pathway of an mRNA-LNP.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_downstream Downstream Processing Lipid_Solution Lipid Mix in Ethanol (Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing mRNA_Solution mRNA in Acidic Buffer mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, EE) Dialysis->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP

Caption: General workflow for LNP formulation using microfluidics.

InVivo_Evaluation_Workflow LNP_mRNA LNP encapsulating Luciferase mRNA Administration Administration (e.g., Intramuscular) LNP_mRNA->Administration Animal_Model Animal Model (Mouse) Animal_Model->Administration Imaging In Vivo Bioluminescence Imaging (IVIS) Administration->Imaging Data_Analysis Data Analysis: Quantification of Protein Expression Imaging->Data_Analysis

Caption: Workflow for in vivo evaluation of mRNA-LNP performance.

References

A Comparative Guide to Pppda-O16B and SM-102 for In Vivo Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of in vivo gene delivery is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of non-viral vector technology. The choice of ionizable cationic lipid is a critical determinant of the efficacy, tissue tropism, and safety of these delivery systems. This guide provides a detailed comparison of two such lipids: Pppda-O16B, a bioreducible lipid investigated for plasmid DNA delivery, and SM-102, a key component of the Moderna COVID-19 mRNA vaccine.

At a Glance: this compound vs. SM-102

FeatureThis compoundSM-102
Primary Application Plasmid DNA (pDNA) delivery for cancer therapyMessenger RNA (mRNA) delivery, notably in vaccines
Key Structural Feature Contains disulfide bonds for bioreducibilityTertiary amine headgroup and ester linkers
Mechanism of Release Intracellular reduction of disulfide bondsEndosomal acidification and protonation of the amine headgroup
Primary In Vivo Target Tumors (in a xenograft model)Primarily liver and spleen after systemic administration, localized to muscle after intramuscular injection

Performance Data

This compound: Tumor-Targeted Plasmid DNA Delivery

This compound has been utilized in preclinical studies for the delivery of plasmid DNA encoding for a therapeutic protein in a cancer model. The key performance indicators are its ability to selectively accumulate in tumor tissue and elicit a therapeutic effect.

ParameterResultCitation
In Vivo Model HCT116 colorectal cancer mouse xenograft model[1]
Payload Plasmid DNA encoding Ras/Rap1-specific endopeptidase (RRSP)[1]
Biodistribution Selective accumulation in tumors over heart, liver, spleen, lungs, or kidneys[1]
Therapeutic Efficacy Reduction in tumor volume[1]
Safety No observed weight loss in the mouse model[1]
SM-102: Efficient mRNA Delivery

SM-102 is a well-characterized ionizable lipid integral to the success of the Moderna COVID-19 vaccine. Its performance is typically evaluated based on the efficiency of mRNA translation in target tissues.

ParameterResultCitation
In Vivo Model C57BL/6 mice[2]
Payload Luciferase mRNA (mLuc)[2]
Administration Route Intramuscular (I.M.) injection[2]
Transfection Efficiency Comparable to iso-A11B5C1 at the injection site[2]
Biodistribution (I.M.) Primarily localized at the injection site with some distribution to the liver and spleen[2]
In Vivo Model Mice[3]
Payload SARS-CoV-2 spike mRNA[3]
Antibody Production Higher antibody production compared to ALC-0315 containing LNPs[3]

Experimental Methodologies

This compound: In Vivo Plasmid Delivery in a Xenograft Model

1. LNP Formulation:

  • This compound is formulated into lipid nanoparticles encapsulating the plasmid DNA encoding for the Ras/Rap1-specific endopeptidase (RRSP). The precise lipid composition and ratios are proprietary to the study.

2. Animal Model:

  • An HCT116 colorectal cancer mouse xenograft model is used. This involves subcutaneously implanting HCT116 cells into immunodeficient mice.

3. Administration and Dosing:

  • The LNP-pDNA formulation is administered to the tumor-bearing mice. The exact route of administration (e.g., intravenous) and dosing regimen are determined by the experimental design.

4. Biodistribution Analysis:

  • To assess tumor-specific accumulation, fluorescently labeled LNPs can be used, and organs are imaged ex vivo at a predetermined time point post-injection.

5. Efficacy Assessment:

  • Tumor volume is measured regularly using calipers. Mouse body weight is monitored as a general indicator of toxicity. At the end of the study, tumors and other organs may be harvested for further analysis, such as measuring the expression of the therapeutic protein and target engagement biomarkers.[1]

SM-102: In Vivo mRNA Delivery and Expression

1. LNP Formulation:

  • SM-102 is dissolved in an organic solvent (e.g., ethanol) along with other lipid components, typically DSPC, cholesterol, and a PEG-lipid, at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • The mRNA cargo is diluted in an aqueous buffer at a low pH (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • The organic and aqueous phases are rapidly mixed, often using a microfluidic device, to induce self-assembly of the LNPs.

  • The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS) to remove the organic solvent and raise the pH.[2]

2. Animal Model:

  • Wild-type mice, such as C57BL/6, are commonly used.

3. Administration and Dosing:

  • For intramuscular delivery, a specific dose of the mRNA-LNP formulation (e.g., 0.3 mg/kg) is injected into the hind limb muscle.[2]

4. Transfection Efficiency Assessment:

  • When using a reporter mRNA like luciferase, in vivo bioluminescence imaging is performed at various time points (e.g., 6 hours post-injection) after administering the substrate (D-luciferin). The light emission from different organs is quantified to determine the level and location of protein expression.[2]

5. Biodistribution of LNPs:

  • To track the nanoparticles themselves, a fluorescently labeled lipid or mRNA can be incorporated into the formulation. Organs are then harvested and imaged to determine the localization of the fluorescent signal.[2]

Visualizing the Mechanisms and Workflows

Pppda_O16B_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment (Reductive) LNP This compound LNP (with pDNA) Endosome Endocytosis LNP->Endosome Disulfide_Cleavage Disulfide Bond Cleavage Endosome->Disulfide_Cleavage Endosomal Escape pDNA_Release pDNA Release into Cytoplasm Disulfide_Cleavage->pDNA_Release Nucleus Nucleus pDNA_Release->Nucleus Transcription Transcription Nucleus->Transcription pDNA mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Cytoplasm Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein

Caption: Mechanism of this compound LNP for plasmid DNA delivery.

SM102_Mechanism cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_intracellular Intracellular Environment LNP SM-102 LNP (Neutral Charge) (with mRNA) Endosome Endocytosis LNP->Endosome Acidification Endosomal Acidification (pH Drop) Endosome->Acidification Protonation SM-102 Protonation (Becomes Positively Charged) Acidification->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation mRNA_Release->Translation Expressed_Protein Expressed Protein Translation->Expressed_Protein

Caption: Mechanism of SM-102 LNP for mRNA delivery.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids Ionizable Lipid (this compound or SM-102) + Helper Lipids Mixing Microfluidic Mixing Lipids->Mixing Nucleic_Acid Nucleic Acid (pDNA or mRNA) Nucleic_Acid->Mixing LNP_Formation LNP Formation & Purification Mixing->LNP_Formation Administration Administration (e.g., I.V. or I.M.) LNP_Formation->Administration Animal_Model Animal Model (e.g., Xenograft or Wild-Type Mice) Animal_Model->Administration Analysis Analysis Administration->Analysis Biodistribution Biodistribution Imaging Analysis->Biodistribution Efficacy Efficacy Assessment (e.g., Tumor Size, Protein Expression) Analysis->Efficacy Safety Safety/Toxicity (e.g., Body Weight) Analysis->Safety

Caption: General experimental workflow for in vivo gene delivery with LNPs.

Conclusion

This compound and SM-102 represent two distinct classes of ionizable lipids for in vivo gene delivery, each with its own specific applications and mechanisms of action. This compound, with its bioreducible properties, shows promise for targeted plasmid DNA delivery in the context of cancer therapy. In contrast, SM-102 is a clinically validated lipid for mRNA delivery, demonstrating high transfection efficiency and a well-understood mechanism for endosomal escape, making it a cornerstone of current mRNA vaccine technology. The choice between these or other ionizable lipids will ultimately depend on the specific therapeutic goal, the type of nucleic acid to be delivered, and the desired tissue target. Further research and head-to-head comparative studies will be invaluable in elucidating the full potential of these and other novel lipid-based delivery systems.

References

Head-to-Head Comparison: Pppda-O16B and BAMEA-O16B in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of messenger RNA (mRNA) therapeutics, the development of safe and effective delivery vehicles is paramount. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated and leading platform. Central to the success of LNPs are ionizable cationic lipids, which play a critical role in mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides a head-to-head comparison of two novel bioreducible lipids, PPPDA-N16B and BAMEA-O16B, for their efficacy in formulating LNPs for mRNA delivery.

This comparison draws upon initial screening data that evaluated a library of bioreducible lipids, from which BAMEA-O16B was selected as a lead candidate for further comprehensive studies. While detailed head-to-head experimental data beyond this initial comparison is limited, this guide consolidates the available information to provide a clear overview for researchers, scientists, and drug development professionals.

Performance Data Summary

An initial in vitro screening was conducted to compare the efficacy of various bioreducible lipids in delivering luciferase-encoding mRNA to A375 human melanoma cells. The performance of nanoparticles formulated with PPPDA-N16B and BAMEA-O16B was compared against the commercially available transfection reagent, Lipofectamine 2000 (LPF2K).

Parameter PPPDA-N16BBAMEA-O16BLipofectamine 2000 (LPF2K)
Luciferase mRNA Delivery Efficiency Comparable to LPF2KComparable to LPF2KReference
In Vitro Cytotoxicity Lower than LPF2KLower than LPF2KReference

Mechanism of Action: Bioreducible Lipid Nanoparticles

The central mechanism for both PPPDA-N16B and BAMEA-O16B lies in their bioreducible nature. These lipids are designed with disulfide bonds in their structure. In the oxidizing extracellular environment, the LNP remains stable, encapsulating and protecting the mRNA payload. Upon cellular uptake and entry into the reductive intracellular environment (e.g., the cytoplasm), the disulfide bonds are cleaved. This cleavage alters the lipid structure, leading to the disassembly of the LNP and the release of the mRNA cargo, allowing it to be translated by the cellular machinery.

Cellular Delivery and mRNA Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (LNP) with Bioreducible Lipid Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm (Reductive Environment) Endosome->Cytoplasm Endosomal Escape mRNA mRNA Cytoplasm->mRNA LNP Disassembly & mRNA Release (Disulfide Bond Cleavage) Ribosome Ribosome mRNA->Ribosome Translation Protein Translated Protein Ribosome->Protein

Caption: Cellular uptake and intracellular release mechanism of mRNA from bioreducible LNPs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial comparison of PPPDA-N16B and BAMEA-O16B.

Lipid Nanoparticle Formulation

A standardized protocol is used for the formulation of LNPs containing the bioreducible lipids.

Workflow:

LNP Formulation Workflow Lipid_Mix 1. Lipid Mixture Preparation (Bioreducible Lipid, Helper Lipids, PEG-Lipid) in Ethanol (B145695) Mixing 3. Rapid Mixing (e.g., Microfluidic Device) Lipid_Mix->Mixing mRNA_Solution 2. mRNA Solution Preparation in Aqueous Buffer (e.g., Citrate (B86180) Buffer) mRNA_Solution->Mixing Dialysis 4. Dialysis (Buffer Exchange to PBS) Mixing->Dialysis Characterization 5. Characterization (Size, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization

Caption: General workflow for the formulation of mRNA-loaded lipid nanoparticles.

Detailed Steps:

  • Lipid Stock Preparation: The bioreducible lipid (PPPDA-N16B or BAMEA-O16B), helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid (e.g., DSPE-PEG2000) are dissolved in ethanol at a specific molar ratio.

  • mRNA Dilution: The mRNA (e.g., encoding luciferase) is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Nanoparticle Assembly: The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution using a microfluidic mixing device. The change in polarity causes the lipids to self-assemble around the mRNA, forming the LNPs.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated components, and to raise the pH to physiological levels.

  • Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro Luciferase mRNA Delivery Assay

This assay quantifies the functional delivery of mRNA by measuring the activity of the translated luciferase protein.

Protocol:

  • Cell Seeding: A375 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and cultured overnight.

  • Transfection: The culture medium is replaced with fresh medium containing the mRNA-LNPs at a specified mRNA concentration. Cells treated with LPF2K complexed with the same mRNA and untreated cells serve as positive and negative controls, respectively.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for cellular uptake, mRNA release, and protein expression.

  • Cell Lysis: The cells are washed with PBS and then lysed using a suitable lysis buffer.

  • Luminescence Measurement: The cell lysate is transferred to an opaque 96-well plate, and a luciferase assay substrate is added. The resulting luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding and Treatment: A375 cells are seeded and treated with the LNPs under the same conditions as the luciferase assay.

  • MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan (B1609692) product.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion

The initial screening data indicates that both PPPDA-N16B and BAMEA-O16B are promising bioreducible lipids for mRNA delivery, demonstrating comparable efficacy to a commercial standard and improved safety profiles in terms of lower cytotoxicity. The subsequent focus of research on BAMEA-O16B has led to a more extensive characterization of its capabilities in various in vitro and in vivo models. For researchers and drug developers, BAMEA-O16B represents a well-documented and highly efficient option for LNP-mediated mRNA delivery. While PPPDA-N16B showed early promise, further studies would be required to fully elucidate its potential and define its specific advantages. This guide provides a foundational understanding of these two lipids based on the currently available scientific literature.

Comparative Analysis of Pppda-O16B LNP Toxicity Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity profiles of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid Pppda-O16B against other commonly used alternatives, including MC3, ALC-0315, and SM-102. The information is compiled from available preclinical data to assist in the selection of appropriate delivery systems for nucleic acid therapeutics.

This analysis focuses on key indicators of toxicity, including in vitro cytotoxicity, in vivo hepatotoxicity as measured by liver enzyme levels, and immunotoxicity assessed through cytokine profiling. While direct head-to-head comparative studies for all lipids are limited, this guide synthesizes available data to offer a comprehensive overview.

Executive Summary of LNP Toxicity Profiles

Lipid nanoparticles are a leading platform for the delivery of RNA therapeutics, with their clinical success underscored by the development of COVID-19 mRNA vaccines. The ionizable cationic lipid is a critical component of LNPs, influencing both delivery efficacy and the safety profile. Understanding the potential toxicity of different LNP formulations is paramount for their clinical translation.

Available data suggests that this compound LNPs exhibit a favorable safety profile. In a colorectal cancer mouse xenograft model, LNPs containing this compound and encapsulating plasmids effectively reduced tumor volume without causing any noticeable weight loss in the animals, indicating good tolerability at the therapeutic dose. Furthermore, a study comparing the cytotoxicity of lipoplexes containing PPPDA-N16B, a close structural analog of this compound, demonstrated lower cytotoxicity compared to the commercially available transfection reagent LPF2K.

In comparison, other widely used ionizable lipids have shown varied toxicity profiles. For instance, in a direct comparative study, LNPs formulated with ALC-0315, at a high dose of 5 mg/kg, were found to significantly increase serum levels of alanine (B10760859) aminotransferase (ALT) and bile acids in mice, suggesting potential hepatotoxicity. In contrast, LNPs formulated with MC3 at the same high dose did not show a significant increase in these liver toxicity markers[1][2].

Immunogenicity is another critical aspect of LNP safety. Studies have shown that LNPs can induce inflammatory responses. For example, MC3-LNPs have been observed to induce pro-inflammatory cytokines such as IL-6, IP-10, RANTES, MCP-1, and KC in mice[3]. Comparative studies have indicated that SM-102 and ALC-0315 mRNA-LNPs induce comparable levels of cytokines and chemokines, including IL-6, IFN-γ, and MCP-1[4].

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data on the toxicity profiles of LNPs formulated with this compound, MC3, ALC-0315, and SM-102. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vivo Hepatotoxicity Data (ALT Levels in Mice)

Ionizable LipidDosageChange in ALT Levels (vs. Control)Study Reference
This compoundNot ReportedData Not Available-
MC35 mg/kgNo significant increase[1][2]
ALC-03155 mg/kgSignificant increase (105.5 ± 11 U/L vs. 29 ± 3 U/L in PBS)[1][2]
SM-102Not ReportedData Not Available-

Table 2: In Vitro Cytotoxicity Data

Ionizable LipidCell LineAssayResultStudy Reference
PPPDA-N16B (analog)Not SpecifiedNot SpecifiedLower cytotoxicity than LPF2K
MC3Not ReportedNot ReportedData Not Available-
ALC-0315Not ReportedNot ReportedData Not Available-
SM-102Not ReportedNot ReportedData Not Available-

Table 3: Immunotoxicity - Pro-inflammatory Cytokine Induction in Mice

Ionizable LipidCytokines MeasuredResultStudy Reference
This compoundNot ReportedData Not Available-
MC3IL-6, IP-10, RANTES, MCP-1, KCIncreased levels[3]
ALC-0315IL-6, IFN-γ, MCP-1Comparable induction to SM-102[4]
SM-102IL-6, IFN-γ, MCP-1Comparable induction to ALC-0315[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the data and designing future comparative studies.

In Vivo Hepatotoxicity Assessment
  • Animal Model: Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.

  • LNP Administration: LNPs are administered via intravenous (IV) injection.

  • Dosage: Doses can range from therapeutic levels to higher doses to assess acute toxicity. For example, a high dose of 5 mg/kg of siRNA encapsulated in LNPs has been used to compare the toxicity of ALC-0315 and MC3[1][2].

  • Blood Collection: Blood samples are collected at specified time points post-injection (e.g., 24 hours) via cardiac puncture or tail vein bleeding.

  • Serum Analysis: Serum is separated by centrifugation and analyzed for liver enzyme levels, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using a clinical chemistry analyzer.

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Lines: Relevant cell lines, such as hepatocytes (e.g., HepG2) or other target cells, are seeded in 96-well plates.

  • LNP Treatment: Cells are treated with a range of LNP concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Cytokine Profiling
  • Animal Model and LNP Administration: Similar to the hepatotoxicity assessment.

  • Sample Collection: Blood is collected at various time points post-injection (e.g., 2, 6, 24 hours) to capture the kinetics of the cytokine response.

  • Cytokine Measurement: Serum or plasma levels of a panel of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IFN-γ, MCP-1) are quantified using a multiplex immunoassay, such as a Luminex-based assay or ELISA.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the relationships between different aspects of LNP toxicity, the following diagrams are provided.

Experimental_Workflow_Hepatotoxicity cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Acclimatization Acclimatization Animal_Model->Acclimatization IV_Injection Intravenous Injection Acclimatization->IV_Injection LNP_Formulation Prepare LNP Formulations (this compound, MC3, etc.) LNP_Formulation->IV_Injection Blood_Collection Blood Collection (e.g., 24h post-injection) IV_Injection->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation Biochemical_Analysis Biochemical Analysis (ALT, AST levels) Serum_Separation->Biochemical_Analysis Data_Comparison Compare to Control Group Biochemical_Analysis->Data_Comparison

Caption: Workflow for In Vivo Hepatotoxicity Assessment.

Signaling_Pathway_Inflammatory_Response LNP Lipid Nanoparticle Immune_Cell Immune Cell (e.g., Macrophage, Dendritic Cell) LNP->Immune_Cell Uptake Pattern_Recognition_Receptors Pattern Recognition Receptors (e.g., TLRs) Immune_Cell->Pattern_Recognition_Receptors Recognition Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, IRF pathways) Pattern_Recognition_Receptors->Signaling_Cascade Activation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Cytokine_Production Pro-inflammatory Cytokine & Chemokine Production Gene_Expression->Cytokine_Production Systemic_Inflammation Systemic Inflammation Cytokine_Production->Systemic_Inflammation

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PPPDA-O16B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and disposal information for PPPDA-O16B, a disulfide bond-containing ionizable cationic lipid utilized in laboratory research, particularly in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery studies. The following procedures are designed to ensure the safe handling and environmentally responsible disposal of this compound.

Core Safety and Handling Precautions

When handling this compound, adherence to standard laboratory safety protocols is essential. This compound is intended for research use only and is not approved for human or veterinary applications[1]. All personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Quantitative Data and Physical Properties

The following table summarizes the key quantitative and physical properties of this compound, as identified from available technical information.

PropertyValue
Formal Name bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-(propylazanediyl)dipropionate
Molecular Formula C₃₇H₇₃NO₄S₄
Formula Weight 724.2 g/mol
Purity ≥98%
Formulation A 10 mg/ml solution in methyl acetate
Solubility Soluble in Chloroform

Disposal Procedures for this compound

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a disulfide-containing lipid, it is categorized as a chemical waste product. The following step-by-step guide outlines the recommended disposal protocol.

Step 1: Waste Segregation and Collection

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solvent washes, must be collected in a designated, properly labeled, and leak-proof hazardous waste container.

  • The container should be clearly marked as "Hazardous Chemical Waste" and should specify the contents, including "this compound" and any solvents used.

Step 2: Neutralization and Inactivation (if applicable)

  • While this compound is designed to be biodegradable through the cleavage of its disulfide bonds in a reducing environment, direct disposal into standard waste streams is not permissible.

  • Specific neutralization protocols are not detailed in the available literature. Therefore, chemical treatment prior to disposal should not be attempted without explicit guidance from a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Ensure that the storage area is secure and accessible only to authorized personnel.

Step 4: Final Disposal

  • The ultimate disposal of this compound waste must be conducted through a licensed and certified hazardous waste disposal contractor.

  • Contact your institution's EHS department to arrange for the collection and disposal of the waste in accordance with all local, state, and federal regulations.

  • Do not under any circumstances discharge this compound or its waste into the sewer system or general trash.

Experimental Protocols

The search did not yield specific experimental protocols for the disposal of this compound. The procedures outlined above are based on general best practices for the disposal of laboratory chemicals of this nature. For institution-specific protocols, researchers must consult their local EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal Protocol cluster_2 Phase 3: Final Disposition A Start: Generation of this compound Waste B Segregate Waste into Designated Hazardous Waste Container A->B C Label Container Clearly: 'Hazardous Chemical Waste - this compound' B->C D Store Container Securely in Secondary Containment C->D E Contact Institutional EHS Office for Waste Pickup Request D->E F EHS Personnel Collect and Log the Waste E->F G Transport by Licensed Hazardous Waste Contractor F->G H End: Compliant Disposal at a Certified Waste Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Disclaimer: The substance "Pppda-O16B" is not found in publicly available chemical databases or scientific literature. The following information is a template based on best practices for handling a hypothetical, potent chemical compound and should not be used for any real substance without a formal risk assessment.

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure: Handling and Disposal of Pppda-O16B

This document provides essential safety and logistical information for the handling and disposal of the hypothetical compound this compound, a potent, powdered substance requiring stringent safety controls.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound. The required PPE levels are determined by the specific procedure being performed.

Procedure Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Low-Quantity Handling (in a certified chemical fume hood) Double-nitrile, powder-freeChemical splash gogglesChemical-resistant lab coatN95 respirator (recommended)
High-Quantity Handling or potential for aerosolization Double-nitrile, powder-freeChemical splash goggles and face shieldDisposable, solid-front chemical-resistant gownPowered Air-Purifying Respirator (PAPR)
Emergency Spill Cleanup Heavy-duty chemical resistant (e.g., Butyl rubber)Chemical splash goggles and face shieldDisposable, solid-front chemical-resistant gownSelf-Contained Breathing Apparatus (SCBA)
Handling and Storage

This compound is assumed to be sensitive to air and moisture and is highly toxic. All handling of the powdered form must be conducted within a certified chemical fume hood or a glovebox.

Parameter Specification
Storage Temperature 2-8°C
Storage Atmosphere Inert (Argon or Nitrogen)
Container Tightly sealed, amber glass vial inside a secondary container
Designated Area Clearly labeled, restricted-access area within the laboratory
Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for preparing a stock solution of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Don appropriate PPE B Prepare designated work area in fume hood A->B C Assemble all necessary equipment (vials, solvent, pipettes) B->C D Retrieve this compound from storage C->D Proceed to handling E Carefully weigh the required amount D->E F Add solvent to create stock solution E->F G Seal and label the stock solution container F->G H Decontaminate all surfaces and equipment G->H Proceed to cleanup I Segregate and label all waste H->I J Doff PPE in the correct order I->J K Wash hands thoroughly J->K

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